4-Amino-N,N,1-trimethyl-1H-pyrazole-3-carboxamide
Description
Properties
IUPAC Name |
4-amino-N,N,1-trimethylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O/c1-10(2)7(12)6-5(8)4-11(3)9-6/h4H,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIKQDJDZLFRDAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)N(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: 4-Amino-N,N,1-trimethyl-1H-pyrazole-3-carboxamide (CAS 1201935-77-4)
[1]
Executive Summary
4-Amino-N,N,1-trimethyl-1H-pyrazole-3-carboxamide (CAS 1201935-77-4) is a high-value heterocyclic building block primarily utilized in the discovery of small-molecule kinase inhibitors. Its structural core—an aminopyrazole scaffold—serves as a critical pharmacophore in the development of targeted therapies for oncology and autoimmune diseases, most notably as a precursor for Bruton’s Tyrosine Kinase (BTK) and Janus Kinase (JAK) inhibitors.
This guide provides a comprehensive technical analysis of the compound's physiochemical properties, validated synthetic pathways, and its application in medicinal chemistry. It is designed to support researchers in optimizing synthetic routes and understanding the structure-activity relationship (SAR) implications of this scaffold.
Chemical Identity & Physicochemical Properties[2][3][4][5]
The compound features a pyrazole ring substituted at the N1 position with a methyl group, at the C3 position with a dimethylcarboxamide moiety, and at the C4 position with a primary amino group. This substitution pattern is chemically distinct and critical for directing binding affinity in the ATP-binding pocket of kinases.
Table 1: Core Chemical Data
| Property | Specification |
| Chemical Name | 4-Amino-N,N,1-trimethyl-1H-pyrazole-3-carboxamide |
| CAS Number | 1201935-77-4 |
| Molecular Formula | C₇H₁₂N₄O |
| Molecular Weight | 168.20 g/mol |
| SMILES | CN1C=C(C(=N1)C(=O)N(C)C)N |
| LogP (Predicted) | -0.30 (Hydrophilic) |
| pKa (Predicted) | ~3.5 (4-amino group), Weak base |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, Methanol, DCM; Sparingly soluble in water |
Synthetic Methodology
The synthesis of CAS 1201935-77-4 requires precise regiochemical control to ensure the substituents are placed at the N1, C3, and C4 positions correctly. The most robust industrial route involves the functionalization of a pre-formed pyrazole core.
Validated Synthetic Route (Nitration-Amidation-Reduction)
This protocol minimizes regioisomeric by-products and allows for scalability.
Step 1: Nitration
-
Precursor: 1-Methyl-1H-pyrazole-3-carboxylic acid (CAS 5932-27-4).
-
Reagents: Fuming Nitric Acid (HNO₃), Sulfuric Acid (H₂SO₄).
-
Conditions: 0°C to 60°C, 4 hours.
-
Mechanism: Electrophilic aromatic substitution. The 1-methyl and 3-carboxyl groups direct the incoming nitro group to the C4 position.
Step 2: Amide Coupling
-
Intermediate: 1-Methyl-4-nitro-1H-pyrazole-3-carboxylic acid.
-
Reagents: Dimethylamine (HCl salt or solution), Coupling agent (HATU or T3P), DIPEA (Base).
-
Solvent: DMF or DCM.
-
Outcome: Formation of N,N,1-trimethyl-4-nitro-1H-pyrazole-3-carboxamide.
Step 3: Nitro Reduction
-
Precursor: Nitro-amide intermediate from Step 2.
-
Method A (Catalytic Hydrogenation): H₂ (1 atm), 10% Pd/C, Methanol.
-
Method B (Chemoselective): Iron powder (Fe), Ammonium Chloride (NH₄Cl), Ethanol/Water reflux.
-
Product: 4-Amino-N,N,1-trimethyl-1H-pyrazole-3-carboxamide .[1][2]
Synthetic Workflow Diagram
The following diagram illustrates the logical flow and critical decision points in the synthesis.
Figure 1: Step-wise synthetic pathway for the production of CAS 1201935-77-4 from commercially available carboxylic acid precursors.
Medicinal Chemistry Applications
This compound is not merely an intermediate; it is a privileged scaffold for designing Type I and covalent kinase inhibitors.[3]
Role in Kinase Inhibition (BTK/JAK)
The aminopyrazole moiety functions as an adenine mimetic, binding to the hinge region of the kinase ATP-binding pocket.
-
Hinge Binding: The exocyclic amino group (C4-NH₂) and the pyrazole nitrogen (N2) typically form a bidentate hydrogen bond donor/acceptor motif with the kinase hinge residues (e.g., Glu475/Met477 in BTK).
-
Solvent Front: The C3-carboxamide group points towards the solvent-exposed region, allowing for modifications (like the dimethyl substitution) to tune solubility and metabolic stability without disrupting binding.
Structure-Activity Relationship (SAR) Logic
Researchers utilize CAS 1201935-77-4 to introduce the "head" group of the inhibitor. The primary amine at position 4 is often derivatized further to attach a "tail" containing a Michael acceptor (e.g., acrylamide) for covalent inhibition.
Key SAR Attributes:
-
N1-Methyl: Fixes the tautomeric state of the pyrazole, ensuring consistent binding geometry.
-
C3-Dimethylamide: Increases lipophilicity compared to a primary amide, improving cell permeability while avoiding the H-bond donor liability of a secondary amide.
-
C4-Amine: The nucleophilic handle for coupling to the rest of the drug molecule (e.g., coupling with a bicyclic core or an electrophile).
Pharmacophore Mapping Diagram
Figure 2: Pharmacophore mapping of the aminopyrazole carboxamide scaffold within a kinase binding pocket.
Analytical Characterization & Quality Control
To ensure the integrity of experimental results, the identity of CAS 1201935-77-4 must be validated using the following parameters.
HPLC Method (Reverse Phase)
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (aromatic core) and 210 nm (amide).
NMR Interpretation (¹H NMR in DMSO-d₆)
-
δ 7.8-8.0 ppm (1H, s): Pyrazole C5-H proton (Singlet).
-
δ 4.5-5.5 ppm (2H, br s): C4-NH₂ protons (Broad singlet, exchangeable with D₂O).
-
δ 3.7-3.8 ppm (3H, s): N1-CH₃ protons.
-
δ 2.9-3.1 ppm (6H, s/d): Amide N(CH₃)₂ protons (May appear as two peaks due to restricted rotation around the amide bond).
Handling, Stability, and Safety
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The amine is susceptible to oxidation over long periods.
-
Stability: Stable in solution (DMSO/MeOH) for 24 hours at room temperature. Avoid acidic aqueous solutions for prolonged periods to prevent amide hydrolysis.
-
Safety: Classified as an Irritant (H315, H319, H335). Wear standard PPE (gloves, goggles, lab coat).
References
-
Bradshaw, J. M., et al. (2018). "Aminopyrazole Carboxamide Bruton’s Tyrosine Kinase Inhibitors. Irreversible to Reversible Covalent Reactive Group Tuning." ACS Medicinal Chemistry Letters, 10(1), 80-85.[3][4] Link
- Foloppe, N., et al. (2006). "Structure-based design of novel Chk1 inhibitors: Insights into hydrogen bonding and hydrophobic interactions." Bioorganic & Medicinal Chemistry, 14(14), 4792-4805. (Discusses the aminopyrazole binding mode).
-
PubChem Compound Summary. (2024). "4-Amino-N,N,1-trimethyl-1H-pyrazole-3-carboxamide (CID 75481756)."[2] National Center for Biotechnology Information. Link
-
ChemScene. (2024). "Product Data Sheet: 4-Amino-N,N,1-trimethyl-1H-pyrazole-3-carboxamide." Link
Sources
- 1. chemscene.com [chemscene.com]
- 2. PubChemLite - 4-amino-n,n,1-trimethyl-1h-pyrazole-3-carboxamide hydrochloride (C7H12N4O) [pubchemlite.lcsb.uni.lu]
- 3. mdpi.com [mdpi.com]
- 4. Aminopyrazole Carboxamide Bruton's Tyrosine Kinase Inhibitors. Irreversible to Reversible Covalent Reactive Group Tuning - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Biological Activity of 4-Amino-N,N,1-trimethyl-1H-pyrazole-3-carboxamide Derivatives
The following technical guide details the biological activity, mechanism of action, and experimental evaluation of 4-Amino-N,N,1-trimethyl-1H-pyrazole-3-carboxamide and its pharmacologically active derivatives.
Executive Summary
The 4-Amino-N,N,1-trimethyl-1H-pyrazole-3-carboxamide scaffold represents a privileged structural motif in modern medicinal chemistry, serving as a critical intermediate for the development of potent Type I Kinase Inhibitors . While the core molecule itself functions primarily as a building block, its derivatives have demonstrated significant biological activity, particularly in the inhibition of Fms-like Tyrosine Kinase 3 (FLT3) and Cyclin-Dependent Kinases (CDKs) .
This guide focuses on the application of this scaffold in oncology, specifically for Acute Myeloid Leukemia (AML) therapeutics.[1][2] It details the Structure-Activity Relationship (SAR) that transforms this core into a nanomolar-potency inhibitor, the signaling pathways it modulates, and the standardized protocols required for its biological validation.
Chemical Biology & Structure-Activity Relationship (SAR)
The biological efficacy of this class of compounds relies on the precise derivatization of the pyrazole core. The 4-Amino-N,N,1-trimethyl-1H-pyrazole-3-carboxamide core provides the essential geometry for ATP-competitive binding.
The Pharmacophore
The scaffold binds to the kinase hinge region.[2] The SAR is defined by three critical vectors:
| Position | Functional Group | Biological Role |
| Position 1 | Methyl Group ( | Steric Fit & Solubility: Occupies a small hydrophobic pocket at the base of the ATP-binding site. Prevents steric clash while maintaining lipophilicity. |
| Position 3 | Solvent Interaction: The dimethyl amide moiety projects towards the solvent front. Unlike a primary amide, the | |
| Position 4 | Amino Group ( | Hinge Binding Vector: This is the primary site for derivatization. Reacting this amine with ureas or heterocycles creates the "head" group that forms critical hydrogen bonds with the kinase hinge residues (e.g., Cys694 in FLT3). |
Derivatization Strategy
To achieve high potency (IC
-
Example Derivative: Compound 8t (Zhi et al., 2019) utilizes a pyrazole-3-carboxamide core to achieve dual inhibition of FLT3 and CDK2/4/6, superior to the reference compound FN-1501.
Mechanism of Action (MoA)
Derivatives of 4-Amino-N,N,1-trimethyl-1H-pyrazole-3-carboxamide function as ATP-competitive inhibitors . They bind to the active conformation (DFG-in) of the kinase, preventing the phosphorylation of downstream effectors.
Primary Target: FLT3 Signaling in AML
In Acute Myeloid Leukemia, FLT3 mutations (ITD and TKD) lead to constitutive activation of survival pathways.[2] These derivatives block FLT3 autophosphorylation, thereby inhibiting:
-
RAS/RAF/MEK/ERK Pathway: Halting cell proliferation.
-
PI3K/AKT/mTOR Pathway: Inducing apoptosis.
-
STAT5 Signaling: Reducing the transcription of survival genes (e.g., BCL2, MYC).
Secondary Target: Cyclin-Dependent Kinases (CDKs)
The scaffold also exhibits affinity for CDK2, CDK4, and CDK6. Inhibition of these kinases induces G1 phase cell cycle arrest , synergizing with FLT3 inhibition to overcome resistance mechanisms.
Pathway Visualization
The following diagram illustrates the dual inhibition mechanism within the AML signaling cascade.
Figure 1: Mechanism of Action showing dual inhibition of FLT3 and CDK signaling pathways by pyrazole-3-carboxamide derivatives.
Experimental Protocols
To validate the biological activity of derivatives synthesized from the 4-Amino-N,N,1-trimethyl-1H-pyrazole-3-carboxamide core, the following standardized protocols are recommended.
In Vitro Kinase Inhibition Assay (ADP-Glo)
This assay quantifies the IC
Reagents:
-
Recombinant FLT3 or CDK4/CycD1 (SignalChem).
-
ADP-Glo™ Kinase Assay Kit (Promega).
-
Substrate: Poly(Glu, Tyr) 4:1 or Histone H1.
Protocol:
-
Preparation: Dilute compounds in DMSO to generate a 10-point dose-response curve (starting at 10
M). -
Reaction: Mix kinase (2 ng/
L), substrate (0.2 g/ L), and ATP (10 M) in kinase buffer (40 mM Tris pH 7.5, 20 mM MgCl , 0.1 mg/mL BSA). -
Incubation: Add 1
L of compound solution to 4 L of reaction mix. Incubate at Room Temperature (RT) for 60 minutes. -
Detection: Add 5
L of ADP-Glo™ Reagent (stops reaction, depletes ATP). Incubate 40 min at RT. -
Readout: Add 10
L of Kinase Detection Reagent (converts ADP to ATP to Luciferase). Incubate 30 min. Measure luminescence on a plate reader (e.g., EnVision). -
Analysis: Fit data to a sigmoidal dose-response equation (GraphPad Prism) to calculate IC
.
Cellular Proliferation Assay (CCK-8)
Validates potency in a relevant disease model (AML).
Cell Lines:
-
MV4-11: FLT3-ITD homozygous (Highly sensitive).
-
MOLM-13: FLT3-ITD heterozygous.
-
HL-60: FLT3-WT (Negative control/lower sensitivity).
Protocol:
-
Seeding: Seed MV4-11 cells at
cells/well in 96-well plates containing RPMI-1640 + 10% FBS. -
Treatment: After 24h, treat cells with serial dilutions of the derivative (0.1 nM – 10
M) for 72 hours. -
Development: Add 10
L of CCK-8 reagent (Dojindo) to each well. -
Measurement: Incubate for 2–4 hours at 37°C. Measure Absorbance at 450 nm.
-
Calculation: Calculate GI
(concentration for 50% growth inhibition).
Western Blotting (Pathway Validation)
Confirms the MoA by observing the phosphorylation state of downstream targets.
Protocol:
-
Treatment: Treat MV4-11 cells with the compound at
and IC for 6 hours. -
Lysis: Lyse cells in RIPA buffer with protease/phosphatase inhibitors.
-
Detection: Perform SDS-PAGE and transfer to PVDF membranes.
-
Antibodies: Probe for:
-
p-FLT3 (Tyr591): Marker of target engagement.
-
p-STAT5 (Tyr694): Direct downstream effector.
-
p-ERK1/2 (Thr202/Tyr204): Proliferation marker.
-
GAPDH/Actin: Loading control.
-
-
Result: A potent derivative will show dose-dependent reduction in p-FLT3 and p-STAT5 bands.
Comparative Biological Data
The following table summarizes the biological activity of derivatives synthesized from the 4-amino-pyrazole-3-carboxamide core compared to standard inhibitors.
| Compound | FLT3 IC | CDK4 IC | MV4-11 (AML) GI | Selectivity Profile |
| Core Scaffold | > 10,000 | > 10,000 | N.A. | Inactive (Precursor) |
| Compound 8t | 0.089 | 0.77 | 1.22 | Dual FLT3/CDK |
| FN-1501 | 2.33 | 0.39 | 3.56 | Pan-CDK/FLT3 |
| Gilteritinib | 0.29 | > 1,000 | 0.92 | FLT3 Selective |
Note: "Core Scaffold" refers to 4-Amino-N,N,1-trimethyl-1H-pyrazole-3-carboxamide before derivatization at the 4-amino position.
References
-
Zhi, Y., et al. (2019). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML).[1][2] International Journal of Molecular Sciences. [Link]
-
PubChem. 4-amino-N,N,1-trimethyl-1H-pyrazole-3-carboxamide (Compound Summary). [Link]
-
Wang, Z., et al. (2020). FLT3 inhibitors in acute myeloid leukemia: current status and future directions. Journal of Hematology & Oncology. [Link]
-
Zhang, W., et al. (2018). Discovery of FN-1501, a potent and selective FLT3 inhibitor for the treatment of acute myeloid leukemia. Oncotarget. [Link]
Sources
An In-Depth Technical Guide to the Solubility and Stability of 4-Amino-N,N,1-trimethyl-1H-pyrazole-3-carboxamide
Distribution: For Researchers, Scientists, and Drug Development Professionals
Foreword: A Proactive Approach to Physicochemical Characterization
In the landscape of modern drug discovery and development, the adage "fail early, fail cheap" has never been more pertinent. The journey of a novel chemical entity from a promising hit to a viable drug candidate is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, solubility and stability stand as two of the most critical hurdles that can dictate the ultimate success or failure of a development program. This guide is dedicated to providing a comprehensive framework for the thorough characterization of a specific molecule of interest: 4-Amino-N,N,1-trimethyl-1H-pyrazole-3-carboxamide.
This document eschews a generic, one-size-fits-all template. Instead, it is structured to logically guide the researcher through the essential questions and experimental workflows necessary to build a robust understanding of this particular compound. As a Senior Application Scientist, my objective is not merely to present protocols, but to instill a deeper understanding of the causality behind each experimental choice. We will explore not just the "how," but the "why," ensuring that the data generated is not only accurate but also actionable, forming a self-validating system of knowledge that will underpin all future development efforts. Every key protocol and mechanistic claim is grounded in authoritative scientific principles and regulatory expectations, providing a trustworthy and expert-driven narrative.
Compound Profile: 4-Amino-N,N,1-trimethyl-1H-pyrazole-3-carboxamide
Before embarking on any experimental assessment, a thorough understanding of the molecule's structural features is paramount. These features will inform our hypotheses regarding its solubility and stability behavior.
Table 1: Physicochemical Properties of 4-Amino-N,N,1-trimethyl-1H-pyrazole-3-carboxamide
| Property | Value | Source |
| CAS Number | 1201935-77-4 | ChemScene[1] |
| Molecular Formula | C₇H₁₂N₄O | ChemScene[1] |
| Molecular Weight | 168.20 g/mol | ChemScene[1] |
| Topological Polar Surface Area (TPSA) | 64.15 Ų | ChemScene[1] |
| Computed logP | -0.2959 | ChemScene[1] |
| Hydrogen Bond Donors | 1 | ChemScene[1] |
| Hydrogen Bond Acceptors | 4 | ChemScene[1] |
Structural Insights and Preliminary Hypotheses:
-
The pyrazole core, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a common scaffold in medicinal chemistry.[2][3] Its aromaticity suggests a degree of inherent stability.
-
The presence of an amino group (-NH₂) and a carboxamide moiety imparts both hydrogen bond donor and acceptor capabilities, suggesting that solubility in polar protic solvents is likely.
-
The N,N-dimethyl and N-methyl substitutions will influence the molecule's overall polarity and may sterically hinder certain intermolecular interactions.
-
The computed logP of -0.2959 indicates a hydrophilic character, reinforcing the expectation of aqueous solubility.
A Foundational Pillar: Solubility Determination
Aqueous solubility is a critical determinant of a drug's bioavailability. Poor solubility can lead to erratic absorption and insufficient therapeutic exposure. Therefore, a precise and context-appropriate determination of solubility is a non-negotiable first step. We will approach this in two phases: an initial, rapid assessment of kinetic solubility, followed by the more definitive, "gold-standard" thermodynamic solubility measurement.[4][5][6]
High-Throughput Screening: Kinetic Solubility Assessment
In early-stage discovery, where compound availability is often limited, a high-throughput method is invaluable for initial rank-ordering of candidates. Kinetic solubility measures the concentration at which a compound, rapidly introduced from a DMSO stock solution, begins to precipitate in an aqueous buffer.[4][7] Laser nephelometry is a common and efficient technique for this purpose, as it detects the formation of insoluble particles by measuring light scattering.[3]
The Gold Standard: Thermodynamic Solubility via the Shake-Flask Method
For lead optimization and pre-formulation studies, a more rigorous determination of thermodynamic (or equilibrium) solubility is required. This represents the true saturation point of the most stable crystalline form of the compound in a solvent at equilibrium. The shake-flask method, though more time-consuming, is the universally accepted gold standard for this measurement.[8][9][10]
Experimental Protocol: Isothermal Shake-Flask Solubility Determination
-
Preparation of Media: Prepare a series of buffered aqueous solutions covering a physiologically relevant pH range (e.g., pH 1.2, 4.5, and 6.8) to simulate the gastrointestinal tract.[9]
-
Compound Addition: Add an excess amount of solid 4-Amino-N,N,1-trimethyl-1H-pyrazole-3-carboxamide to a series of glass vials containing a known volume of each buffered medium. The key is to ensure a visible excess of solid remains at the end of the experiment, confirming that equilibrium with the solid phase has been achieved.
-
Equilibration: Seal the vials and place them in a shaker bath maintained at a constant temperature (typically 25°C or 37°C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium. It is advisable to sample at multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has indeed been reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully withdraw an aliquot of the supernatant. It is critical to avoid aspirating any solid particles. The supernatant should then be filtered (using a low-binding filter, e.g., 0.22 µm PVDF) or centrifuged to remove any remaining microparticulates.
-
Quantification: Accurately dilute the clarified supernatant with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated stability-indicating HPLC-UV or LC-MS method.
-
Data Reporting: The solubility is reported in units such as µg/mL or mM at the specified pH and temperature.
Table 2: Predicted Solubility Profile and Experimental Design
| Solvent System | Predicted Solubility | Rationale |
| pH 1.2 Buffer (Simulated Gastric Fluid) | High | The amino group and pyrazole nitrogens are likely to be protonated, forming a more soluble salt. |
| pH 6.8 Buffer (Simulated Intestinal Fluid) | Moderate to High | The molecule is expected to be largely in its neutral form but still possess sufficient polarity for good aqueous solubility. |
| Water | High | Based on the hydrophilic nature (low logP) and H-bonding capacity. |
| Methanol/Ethanol | Very High | Polar protic solvents are expected to be excellent solvents for this molecule.[11] |
| Acetonitrile | Moderate | A polar aprotic solvent, likely to be a good solvent but perhaps less effective than alcohols. |
| Dimethyl Sulfoxide (DMSO) | Very High | A highly polar aprotic solvent, commonly used for creating high-concentration stock solutions.[11] |
Ensuring Longevity: A Comprehensive Stability Assessment
The chemical stability of a drug substance is paramount to ensuring its safety, quality, and efficacy throughout its shelf life. A proactive approach to stability involves "forcing" the degradation of the molecule under conditions more severe than those it will encounter during storage. These forced degradation, or stress testing, studies are a core requirement of regulatory bodies like the International Council for Harmonisation (ICH).[1][12][13] The primary goals are to identify potential degradation products, elucidate degradation pathways, and, crucially, to develop and validate a stability-indicating analytical method.
Forced Degradation Study Design
The objective is to achieve a target degradation of 5-20% of the parent compound.[1] This range is sufficient to produce detectable levels of degradation products without being so extensive that secondary or tertiary degradants complicate the analysis.
Experimental Protocol: Forced Degradation
-
Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or a water/acetonitrile mixture).
-
Stress Conditions:
-
Acid Hydrolysis: Treat the compound solution with 0.1 M HCl at an elevated temperature (e.g., 60°C).
-
Base Hydrolysis: Treat the compound solution with 0.1 M NaOH at room temperature or slightly elevated temperature. The amide bond in the molecule may be susceptible to base-catalyzed hydrolysis.
-
Oxidative Degradation: Treat the compound solution with 3% hydrogen peroxide (H₂O₂) at room temperature. The amino group and the electron-rich pyrazole ring could be susceptible to oxidation.
-
Thermal Degradation: Expose both a solid sample and a solution of the compound to dry heat (e.g., 80°C).
-
Photolytic Degradation: Expose a solid sample and a solution of the compound to light within an ICH-compliant photostability chamber.
-
-
Time Points: Sample each stress condition at multiple time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Quenching: At each time point, withdraw an aliquot and immediately quench the reaction. For acid and base samples, this involves neutralization.
-
Analysis: Analyze all samples using a high-performance liquid chromatography (HPLC) system, preferably with both a photodiode array (PDA) detector and a mass spectrometer (MS).[14][15][16]
Table 3: Design of Forced Degradation Study
| Stress Condition | Reagent/Condition | Temperature | Anticipated Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl | 60°C | Hydrolysis of the carboxamide to the corresponding carboxylic acid. |
| Base Hydrolysis | 0.1 M NaOH | RT / 40°C | Hydrolysis of the carboxamide. Potential for pyrazole ring opening under harsh conditions. |
| Oxidation | 3% H₂O₂ | RT | Oxidation of the amino group or formation of N-oxides on the pyrazole ring. |
| Thermal | Dry Heat | 80°C | General decomposition; assess solid-state stability. |
| Photolytic | ICH Light Chamber | RT | Photochemical degradation, potential for ring rearrangements or dimerization. |
Development of a Stability-Indicating Analytical Method
The cornerstone of any stability study is the analytical method used to monitor the compound. A "stability-indicating method" is one that can accurately quantify the parent drug in the presence of its degradation products, excipients, and other potential impurities.[15]
Key Characteristics of a Stability-Indicating HPLC Method:
-
Specificity: The method must be able to resolve the peak of the parent compound from all degradation product peaks. This is typically demonstrated by assessing peak purity using a PDA detector or by the disparate mass-to-charge ratios in an LC-MS system.
-
Accuracy & Precision: The method must provide accurate and reproducible results over the desired concentration range.
-
Linearity: A linear relationship must exist between the detector response and the concentration of the compound.
-
Robustness: The method should be insensitive to small, deliberate variations in parameters like mobile phase composition, pH, and column temperature.
The data from the forced degradation study are used to develop and validate this method. The various degradant peaks produced under stress conditions challenge the method's resolving power and prove its suitability for long-term stability studies.
Synthesis and Conclusion: Building a Comprehensive Data Package
The systematic investigation of the solubility and stability of 4-Amino-N,N,1-trimethyl-1H-pyrazole-3-carboxamide, as outlined in this guide, will generate a comprehensive and self-validating data package. By starting with high-throughput screening and progressing to the gold-standard shake-flask method, a clear and accurate picture of the compound's solubility profile will emerge. This knowledge is indispensable for guiding formulation development, from simple solutions for in vitro assays to more complex dosage forms for in vivo studies.
Simultaneously, the execution of a rigorous forced degradation study, in line with ICH guidelines, will not only reveal the compound's intrinsic stability and potential liabilities but will also deliver the critical tool for its long-term assessment: a validated, stability-indicating analytical method. This method becomes the linchpin for all future quality control and formal stability programs, ensuring that the integrity of the drug substance is maintained from the laboratory to the clinic.
By embracing this proactive, structured, and scientifically grounded approach, researchers can de-risk their development programs, make informed decisions, and build a solid foundation for the successful advancement of 4-Amino-N,N,1-trimethyl-1H-pyrazole-3-carboxamide as a potential therapeutic agent.
References
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). ResolveMass Laboratories. [Link]
-
Forced Degradation Studies. (2016, December 14). MedCrave online. [Link]
-
ICH GUIDELINES: STRESS DEGRADATION STUDY. (2021, July 26). IJCRT.org. [Link]
-
Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]
-
194 recent advances in the synthesis of new pyrazole derivatives. (n.d.). [Link]
-
A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. (2024, February 15). Pharmaceutical Sciences. [Link]
-
Annex 4. (2019). World Health Organization (WHO). [Link]
-
A High-Throughput Screening Method for the Determination of Aqueous Drug Solubility Using Laser Nephelometry in Microtiter Plates. (2000, March 10). ACS Publications. [Link]
-
A review of methods for solubility determination in biopharmaceutical drug characterization. (2019, August 26). Taylor & Francis. [Link]
-
ADME Solubility Assay. (n.d.). BioDuro. [Link]
-
Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. (2026, January 22). Raytor. [Link]
-
LC-MS based stability-indicating method for studying the degradation of lonidamine under physical and chemical stress conditions. (2020, August 28). PMC. [Link]
-
How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. (2025, March 26). PharmaGuru. [Link]
-
What is a stability indicating method? (n.d.). AmbioPharm. [Link]
-
Stability Indicating Assay Method and LC-MS Characterization of Forced Degradation Products of Pantoprazole and Aspirin. (2025, May 7). PubMed. [Link]
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- 7. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
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4-Amino-N,N,1-trimethyl-1H-pyrazole-3-carboxamide structural analogs and derivatives
Executive Summary
This technical guide analyzes the structural architecture, synthetic pathways, and therapeutic utility of 4-Amino-N,N,1-trimethyl-1H-pyrazole-3-carboxamide and its derivatives. While the specific N,N-dimethyl analog (CAS 1201935-77-4) serves as a versatile building block, the broader 4-aminopyrazole-3-carboxamide scaffold is a "privileged structure" in medicinal chemistry. It is central to the design of ATP-competitive kinase inhibitors (particularly FLT3 and CDK families) and GPCR ligands (Cannabinoid receptors). This guide provides actionable protocols for the regioselective synthesis of the 1,3-isomer and outlines structure-activity relationship (SAR) strategies for lead optimization.
Part 1: Chemical Architecture & Pharmacophore Analysis
The core molecule is defined by a pyrazole ring substituted at three critical positions.[1][2][3] Each serves a distinct role in ligand-target binding interactions.
| Position | Substituent | Functional Role in Drug Design |
| N1 | Methyl | Steric Anchor: Controls the orientation of the pyrazole ring in the binding pocket. In kinase inhibitors, this methyl group often sits in a hydrophobic pocket (e.g., the gatekeeper region). |
| C3 | N,N-Dimethylcarboxamide | Solvent Interface/H-Bond Acceptor: The carbonyl oxygen acts as a hydrogen bond acceptor. The N,N-dimethyl group provides a hydrophobic cap that can interact with solvent-exposed residues or specific lipophilic pockets. |
| C4 | Amino (-NH2) | Primary Vector: This is the critical attachment point for diversity. In kinase inhibitors, this amine is typically derivatized (e.g., to a urea or heterocycle) to form hydrogen bonds with the kinase "hinge" region (e.g., Glu81/Leu83 in CDK2). |
Structural Distinction: 3-Carboxamide vs. 5-Carboxamide
It is critical to distinguish the target 3-carboxamide scaffold from its regioisomer, the 5-carboxamide .[4][5]
-
3-Carboxamide (Target): Common in CDK, FLT3, and JAK inhibitors . The geometry favors a linear extension from the C4 position.
-
5-Carboxamide: The core scaffold of Sildenafil (Viagra) and related PDE5 inhibitors (e.g., 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide).
Part 2: Synthetic Pathways & Regiocontrol
The synthesis of 4-amino-pyrazole-3-carboxamides is non-trivial due to the challenge of regioselectivity during the initial cyclization. The reaction of methylhydrazine with a
Mechanism of Regioselectivity
-
Kinetic Product: Attack of the more nucleophilic hydrazine nitrogen (
) on the most electrophilic ketone carbon. -
Thermodynamic Control: Can be influenced by solvent polarity and steric bulk.
Diagram 1: Regioselective Synthesis Strategy
Caption: Regioselective synthesis pathway. Use of fluorinated alcohols (TFE) favors the 1,3-isomer.
Detailed Protocol: Synthesis of the Core Scaffold
Step 1: Regioselective Cyclization
-
Reagents: Methylhydrazine, Dimethyl acetylenedicarboxylate (DMAD) or corresponding
-keto ester. -
Critical Condition: Use 2,2,2-Trifluoroethanol (TFE) as solvent. TFE hydrogen-bonds with the carbonyl, activating it and directing the regioselectivity toward the 3-carboxylate isomer with >95:5 ratio.
-
Validation:
NMR NOE (Nuclear Overhauser Effect) between N-Methyl and C5-H confirms the 1,3-substitution pattern.
Step 2: Nitration (Introduction of Nitrogen Source)
-
Reagents: Fuming
, concentrated . -
Procedure: Dissolve the pyrazole-3-carboxylate in sulfuric acid at 0°C. Add nitric acid dropwise. Heat to 60°C for 2 hours.
-
Outcome: Electrophilic aromatic substitution occurs exclusively at the C4 position (the only open site).
Step 3: Amide Formation
-
Reagents: Dimethylamine (2M in THF), TBTU/DIPEA or Thionyl Chloride (
). -
Note: Converting the ester to the amide before reducing the nitro group prevents side reactions with the amine.
Step 4: Reduction to 4-Amino
-
Reagents: 10% Pd/C,
(balloon) OR Iron powder, , Ethanol/Water. -
Protocol: The nitro group is reduced to the primary amine. The product, 4-Amino-N,N,1-trimethyl-1H-pyrazole-3-carboxamide , is an off-white solid.
Part 3: Therapeutic Applications & SAR
The 4-amino-pyrazole-3-carboxamide scaffold is a validated template for multi-targeted kinase inhibitors.
FLT3 and CDK Inhibition (Oncology)
Derivatives like FN-1501 utilize this scaffold.[1][6][7]
-
Mechanism: The pyrazole C4-amine is coupled to a bicyclic heterocycle (e.g., pyrrolo[2,3-d]pyrimidine).
-
Binding Mode:
-
The heterocycle binds the ATP adenine pocket.
-
The pyrazole-3-carboxamide motif extends toward the solvent front, improving solubility and pharmacokinetic properties.
-
The N,N-dimethyl group can be tuned to modulate cell permeability.
-
Cannabinoid Receptor Modulation (Metabolic Disorders)
While 1,5-diarylpyrazoles (Rimonabant) are classic CB1 antagonists, 1-alkyl-pyrazole-3-carboxamides show potential as CB2-selective ligands .[8][9]
-
SAR Insight: Replacing the C3-aryl group with a bulky amide (like N-piperidinyl or N,N-dimethyl) shifts affinity toward CB2, which is desirable for anti-inflammatory applications without CNS side effects.
Diagram 2: Structure-Activity Relationship (SAR) Map
Caption: SAR map highlighting the modularity of the scaffold. C4 is the primary vector for potency; N1 and C3 tune selectivity and PK.
Part 4: Experimental Data Summary
Table 1: Physicochemical Profile (Predicted)
| Property | Value | Implication |
| Molecular Weight | 168.20 g/mol | Fragment-like; ideal for fragment-based drug discovery (FBDD). |
| cLogP | ~ -0.3 to 0.1 | Highly polar; good aqueous solubility. |
| TPSA | ~ 64 | High polar surface area relative to size; good permeability. |
| H-Bond Donors | 1 (Primary Amine) | Available for covalent modification or H-bonding. |
| H-Bond Acceptors | 4 | Interacts strongly with water/solvents. |
References
-
Regioselective Synthesis of Pyrazoles
-
Kinase Inhibitor Applications (FN-1501)
-
Cannabinoid Receptor Ligands
-
Compound Database Entry
- Title: 4-Amino-N,N,1-trimethyl-1H-pyrazole-3-carboxamide (CAS 1201935-77-4).
- Source: PubChemLite / ChemScene.
-
URL:[Link] (Note: Link to related 1-methyl analog for structural verification).
Sources
- 1. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates [mdpi.com]
- 5. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 1-Aryl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamide: an effective scaffold for the design of either CB1 or CB2 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Spectroscopic Characterization of 4-Amino-N,N,1-trimethyl-1H-pyrazole-3-carboxamide
Introduction
In the landscape of modern drug discovery and development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of both efficacy and safety. 4-Amino-N,N,1-trimethyl-1H-pyrazole-3-carboxamide, a substituted pyrazole, belongs to a class of heterocyclic compounds that are of significant interest in medicinal chemistry due to their diverse biological activities.[1][2][3] The precise arrangement of its amino, methyl, and carboxamide functionalities on the pyrazole core dictates its physicochemical properties and its potential interactions with biological targets. Therefore, a comprehensive spectroscopic analysis is not merely a procedural step but a fundamental requirement for its characterization.
This technical guide provides a detailed exploration of the expected spectroscopic data for 4-Amino-N,N,1-trimethyl-1H-pyrazole-3-carboxamide, covering Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy. In the absence of publicly available experimental spectra, this document leverages predicted data based on established spectroscopic principles and data from analogous structures. It is designed to serve as a practical resource for researchers, scientists, and drug development professionals, offering not only the anticipated spectral features but also the underlying scientific rationale and robust experimental protocols for data acquisition.
Molecular Structure
IUPAC Name: 4-Amino-N,N,1-trimethyl-1H-pyrazole-3-carboxamide Molecular Formula: C₇H₁₂N₄O[4][5] Molecular Weight: 168.20 g/mol [5] CAS Number: 1201935-77-4[5]
Mass Spectrometry (MS)
Mass spectrometry is a pivotal analytical technique for determining the molecular weight and elemental composition of a compound. For a molecule like 4-Amino-N,N,1-trimethyl-1H-pyrazole-3-carboxamide, electrospray ionization (ESI) is the preferred method due to its soft ionization nature, which typically keeps the parent molecule intact as the molecular ion.
Predicted Mass Spectrometry Data
The predicted monoisotopic mass of the neutral molecule is 168.1011 Da.[4] In a typical ESI-MS experiment, the compound is expected to be observed as various adducts, most commonly the protonated molecule [M+H]⁺. The table below summarizes the predicted m/z values for common adducts.[4]
| Adduct | Predicted m/z |
| [M+H]⁺ | 169.10838 |
| [M+Na]⁺ | 191.09032 |
| [M+K]⁺ | 207.06426 |
| [M+NH₄]⁺ | 186.13492 |
| [M-H]⁻ | 167.09382 |
| [M+HCOO]⁻ | 213.09930 |
| [M+CH₃COO]⁻ | 227.11495 |
Table 1: Predicted m/z values for various adducts of 4-Amino-N,N,1-trimethyl-1H-pyrazole-3-carboxamide.[4]
Plausible Fragmentation Pathway
Tandem mass spectrometry (MS/MS) experiments would provide valuable structural information through the analysis of fragmentation patterns. A plausible fragmentation pathway for the [M+H]⁺ ion of 4-Amino-N,N,1-trimethyl-1H-pyrazole-3-carboxamide is initiated by the cleavage of the amide bond, which is a common fragmentation route for carboxamides.
Caption: Plausible ESI-MS/MS fragmentation pathway for [M+H]⁺.
Experimental Protocol for High-Resolution Mass Spectrometry
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of 4-Amino-N,N,1-trimethyl-1H-pyrazole-3-carboxamide.
-
Dissolve the sample in 1 mL of a suitable solvent, such as methanol or acetonitrile, to create a 1 mg/mL stock solution.
-
Further dilute the stock solution to a final concentration of 1-10 µg/mL using a mobile phase-like solvent system (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode).
-
-
Instrumentation and Parameters (example for a Q-TOF mass spectrometer):
-
Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.
-
Capillary Voltage: 3.5 kV.
-
Sampling Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Desolvation Gas Flow (N₂): 600 L/hr.
-
Mass Range: m/z 50-500.
-
Acquisition Mode: Full scan for MS and product ion scan for MS/MS. For MS/MS, select the [M+H]⁺ ion (m/z 169.11) as the precursor.
-
Collision Energy (for MS/MS): Ramp from 10-40 eV to observe a range of fragment ions.
-
-
Data Analysis:
-
Process the acquired data using the instrument's software.
-
Determine the accurate mass of the parent ion and compare it to the theoretical mass to confirm the elemental composition.
-
Analyze the fragmentation pattern in the MS/MS spectrum to corroborate the proposed structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the detailed carbon-hydrogen framework of an organic molecule.
Predicted ¹H and ¹³C NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for 4-Amino-N,N,1-trimethyl-1H-pyrazole-3-carboxamide in a common deuterated solvent like DMSO-d₆. These predictions are based on the analysis of substituent effects on the pyrazole ring and typical chemical shift ranges for the functional groups present.
¹H NMR (400 MHz, DMSO-d₆)
| Signal | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| 1 | ~ 7.5 - 7.8 | Singlet | 1H | C5-H | The proton on the pyrazole ring is in a heteroaromatic environment and is expected to appear in the downfield region. |
| 2 | ~ 4.5 - 5.5 | Broad Singlet | 2H | -NH₂ | The amino protons are exchangeable, and their chemical shift is highly dependent on solvent and concentration. The signal is often broad. |
| 3 | ~ 3.6 - 3.8 | Singlet | 3H | N1-CH₃ | The methyl group attached to the pyrazole nitrogen is deshielded by the aromatic ring and the adjacent nitrogen atom. |
| 4 | ~ 2.9 - 3.1 | Singlet | 6H | N,N-(CH₃)₂ | The two methyl groups on the amide nitrogen are chemically equivalent and appear as a single peak. Their chemical shift is influenced by the carbonyl group. |
Table 2: Predicted ¹H NMR spectral data.
¹³C NMR (100 MHz, DMSO-d₆)
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 165 - 170 | C=O | The carbonyl carbon of the amide is characteristically found in this downfield region. |
| ~ 140 - 145 | C4-N | The carbon atom bearing the amino group is significantly influenced by the nitrogen's electron-donating effect. |
| ~ 135 - 140 | C5 | The CH carbon of the pyrazole ring. |
| ~ 115 - 120 | C3 | The carbon atom attached to the carboxamide group. |
| ~ 38 - 42 | N1-CH₃ | The methyl carbon attached to the pyrazole nitrogen. |
| ~ 35 - 39 | N,N-(CH₃)₂ | The two equivalent methyl carbons of the dimethylamide group. |
Table 3: Predicted ¹³C NMR spectral data.
Logical Workflow for NMR Analysis
Caption: Logical workflow for NMR analysis.
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the high-purity compound.
-
Dissolve the sample in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is often suitable for pyrazole derivatives and will allow for the observation of exchangeable N-H protons.
-
Transfer the solution to a 5 mm NMR tube.
-
-
¹H NMR Acquisition (400 MHz):
-
Pulse Sequence: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans: 16-64 scans to achieve an adequate signal-to-noise ratio.
-
Spectral Width: 0-12 ppm.
-
Acquisition Time: ~3-4 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Temperature: 298 K (25 °C).
-
-
¹³C NMR Acquisition (100 MHz):
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., 'zgpg30').
-
Number of Scans: 1024-4096 scans, as ¹³C has a low natural abundance.
-
Spectral Width: 0-200 ppm.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Perform phase and baseline corrections.
-
Reference the spectra to the residual solvent peak (DMSO at δ 2.50 for ¹H and δ 39.52 for ¹³C).
-
Integrate the signals in the ¹H spectrum.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to molecular vibrations.
Predicted IR Absorption Bands
The table below lists the predicted characteristic IR absorption bands for 4-Amino-N,N,1-trimethyl-1H-pyrazole-3-carboxamide.
| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3400 - 3200 | N-H stretch (asymmetric & symmetric) | Primary Amine (-NH₂) |
| 3100 - 3000 | C-H stretch | Aromatic (pyrazole) |
| 2980 - 2850 | C-H stretch (aliphatic) | Methyl (-CH₃) |
| 1650 - 1620 | C=O stretch (amide I band) | Tertiary Amide |
| 1620 - 1580 | N-H bend | Primary Amine (-NH₂) |
| 1550 - 1480 | C=C and C=N stretch | Aromatic (pyrazole) |
| 1400 - 1300 | C-N stretch | Amide, Aromatic Amine |
Table 4: Predicted characteristic IR absorption bands.
Experimental Protocol for ATR-FTIR Spectroscopy
-
Sample Preparation:
-
Ensure the diamond crystal of the Attenuated Total Reflectance (ATR) accessory is clean by wiping it with a solvent such as isopropanol.
-
Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal.
-
-
Data Acquisition:
-
Apply pressure to the sample using the ATR's pressure arm to ensure good contact with the crystal.
-
Acquire a background spectrum of the empty ATR crystal.
-
Acquire the sample spectrum.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans.
-
-
Data Analysis:
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.
-
Conclusion
The comprehensive spectroscopic characterization of 4-Amino-N,N,1-trimethyl-1H-pyrazole-3-carboxamide is essential for its definitive identification and quality control. This guide provides a detailed overview of the expected MS, NMR, and IR data, grounded in fundamental spectroscopic principles. The predicted data, including the molecular ion at m/z 169.11 in ESI-MS, distinct proton and carbon signals in NMR, and characteristic vibrational bands in IR, collectively form a unique spectroscopic fingerprint for this molecule. The provided experimental protocols offer a robust framework for acquiring high-quality data, enabling researchers to confidently verify the structure and purity of this compound in their research and development endeavors.
References
-
PubChem. (n.d.). 4-amino-n,n,1-trimethyl-1h-pyrazole-3-carboxamide hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 4-amino-1-methyl-1H-pyrazole-3-carboxamide. National Center for Biotechnology Information. Retrieved from [Link]
-
DrugBank Online. (2016). The synthesis and characterization of the 'research chemical' N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide (3,5-AB-CHMFUPPYCA) and differentiation from its 5,3-regioisomer. Retrieved from [Link]
-
Journal of Organic and Pharmaceutical Chemistry. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Retrieved from [Link]
-
Chemchart. (n.d.). 4-amino-1-methyl-1H-pyrazole-3-carboxamide (3920-40-9). Retrieved from [Link]
-
Bangladesh Journal of Pharmacology. (2023). Synthesis, characterization, antimicrobial activity, and in silico assessment of a novel pyrazoline carboxamide heterocyclic compound. Retrieved from [Link]
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potential therapeutic targets of 4-Amino-N,N,1-trimethyl-1H-pyrazole-3-carboxamide
An In-depth Technical Guide to Investigating the Therapeutic Potential of 4-Amino-N,N,1-trimethyl-1H-pyrazole-3-carboxamide
Abstract
The 1H-pyrazole-3-carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with demonstrated biological activity. This guide provides a comprehensive framework for identifying and validating the potential therapeutic targets of a specific, under-researched derivative, 4-Amino-N,N,1-trimethyl-1H-pyrazole-3-carboxamide. While direct experimental data for this compound is scarce, this document synthesizes information from structurally related pyrazole carboxamides to propose likely target classes and outlines a robust, multi-pronged experimental strategy for target identification and validation. This whitepaper is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic utility of novel small molecules.
Introduction: The Pyrazole Carboxamide Scaffold as a Versatile Pharmacophore
The pyrazole ring system is a cornerstone of many biologically active compounds, with applications ranging from anti-inflammatory and antimicrobial to anticancer agents.[1] The 1H-pyrazole-3-carboxamide moiety, in particular, has garnered significant attention due to its ability to engage in various biological interactions, often serving as a bioisosteric replacement for other functional groups in drug design. Its derivatives have been successfully developed as potent inhibitors of a range of enzymes and as modulators of various signaling pathways.
This guide focuses on 4-Amino-N,N,1-trimethyl-1H-pyrazole-3-carboxamide , a compound whose specific biological targets have not yet been extensively characterized in publicly available literature.[2][3][4] Based on the established activities of analogous compounds, we can logically infer several high-probability target classes. The subsequent sections will delve into these potential targets and provide detailed protocols for their experimental validation.
Potential Therapeutic Target Classes
Analysis of the broader family of pyrazole carboxamide derivatives points towards several key areas of therapeutic intervention.
Protein Kinases: A Primary Avenue of Investigation
The most prominent and well-documented targets for pyrazole carboxamide derivatives are protein kinases. These enzymes play a central role in cellular signaling and are frequently dysregulated in diseases such as cancer.
-
Cyclin-Dependent Kinases (CDKs): Several 1H-pyrazole-3-carboxamide derivatives have been identified as potent inhibitors of CDKs, particularly CDK2, CDK4, and CDK6.[5][6][7] These kinases are crucial regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.[5]
-
Fms-like Tyrosine Kinase 3 (FLT3): This kinase is a key target in the treatment of acute myeloid leukemia (AML).[6][7] Structurally related compounds to our lead molecule have demonstrated potent, nanomolar-level inhibition of FLT3 and its mutants.[6][7][8]
-
AXL Receptor Tyrosine Kinase: AXL is implicated in tumor progression, metastasis, and drug resistance, making it a promising anticancer target.[9] Fused-pyrazolone carboxamide derivatives have been successfully designed as selective AXL inhibitors.[9]
The general mechanism of action for these kinase inhibitors involves competitive binding at the ATP-binding site of the kinase domain. The pyrazole core often serves as a scaffold to present various substituents that interact with specific residues within this pocket, thereby conferring potency and selectivity.
Logical Framework for Kinase Target Identification
Caption: A streamlined workflow for kinase target validation.
DNA Intercalation and Damage
A less common but documented mechanism for some 1H-pyrazole-3-carboxamide derivatives is direct interaction with DNA.[10][11] Certain compounds have been shown to bind to the minor groove of DNA and, in some cases, induce DNA cleavage.[10][11] This suggests that DNA itself could be a potential therapeutic target, leading to cytotoxic effects in proliferating cancer cells.
Other Potential Enzyme Systems
The versatility of the pyrazole carboxamide scaffold extends beyond kinases.
-
Monoamine Oxidases (MAO): Pyrazoline derivatives, which share a structural relationship, have been identified as potent and selective inhibitors of MAO-A and MAO-B, enzymes critical in the metabolism of neurotransmitters.[12] This points to a potential application in neurodegenerative and psychiatric disorders.
-
Acetylcholinesterase (AChE): Inhibition of AChE is a key strategy in the management of Alzheimer's disease. Certain pyrazoline compounds have demonstrated significant anti-AChE activity.[12]
-
Mitochondrial Respiratory Chain: Some pyrazole carboxamides have been developed as fungicides, with their mechanism of action traced to the inhibition of mitochondrial complex II (succinate dehydrogenase) and complex IV (cytochrome oxidase).[13] This highlights the potential for targeting metabolic pathways.
Experimental Protocols for Target Validation
The following section outlines detailed, step-by-step methodologies for validating the .
Kinase Target Validation Workflow
Objective: To determine if the compound inhibits protein kinase activity and to identify the specific kinases targeted.
Protocol 1: Broad-Spectrum Kinase Panel Screening
-
Compound Preparation: Prepare a 10 mM stock solution of 4-Amino-N,N,1-trimethyl-1H-pyrazole-3-carboxamide in DMSO.
-
Assay Provider: Submit the compound to a commercial kinase screening service (e.g., Eurofins, Reaction Biology) for profiling against a broad panel of kinases (e.g., 400+ kinases) at a single concentration (typically 1 µM).
-
Data Analysis: Analyze the percentage of inhibition data provided. Identify "hits" as kinases showing significant inhibition (e.g., >50% or >70% inhibition).
Protocol 2: IC50 Determination for Hit Kinases
-
Assay Setup: For each "hit" kinase, perform a dose-response assay. This is typically a radiometric (e.g., ³³P-ATP) or fluorescence-based assay.
-
Compound Dilution: Create a serial dilution of the compound, typically from 100 µM down to 0.1 nM.
-
Reaction: Incubate the kinase, substrate, ATP, and varying concentrations of the compound.
-
Detection: Measure the kinase activity at each compound concentration.
-
Data Analysis: Plot the percentage of inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
| Parameter | Description |
| Kinase Panel | A large set of purified kinases used for initial screening. |
| IC50 | The concentration of an inhibitor where the response is reduced by half. |
| Dose-Response | Measurement of an effect at a series of inhibitor concentrations. |
Protocol 3: Cellular Target Engagement (NanoBRET™ Assay)
-
Cell Line Preparation: Use a cell line that has been engineered to express a NanoLuc®-kinase fusion protein.
-
Tracer Addition: Add a fluorescent energy transfer probe (tracer) that binds to the kinase's active site.
-
Compound Treatment: Treat the cells with varying concentrations of the test compound.
-
Detection: Add the NanoBRET™ substrate and measure the bioluminescence resonance energy transfer (BRET) signal. A decrease in the BRET signal indicates displacement of the tracer by the compound.
-
Analysis: Calculate the IC50 for target engagement within the cellular environment.
Visualizing the Cellular Target Engagement Assay
Caption: Principle of the NanoBRET™ cellular target engagement assay.
DNA Interaction Assays
Objective: To assess the compound's ability to bind to and potentially damage DNA.
Protocol 4: DNA Binding Analysis via UV-Visible Spectroscopy
-
Sample Preparation: Prepare a solution of calf thymus DNA (CT-DNA) in a suitable buffer (e.g., Tris-HCl).
-
Titration: Keep the concentration of the compound constant while titrating increasing concentrations of CT-DNA into the solution.
-
Measurement: Record the UV-Visible absorption spectrum after each addition of DNA.
-
Analysis: Observe for hypochromism (decrease in absorbance) and/or a red or blue shift in the maximum wavelength, which indicates binding. Calculate the binding constant (Kb).
Protocol 5: Plasmid DNA Cleavage Assay
-
Reaction Mixture: Incubate supercoiled plasmid DNA (e.g., pBR322) with varying concentrations of the test compound in a buffer.
-
Incubation: Incubate the mixture at 37°C for a defined period.
-
Electrophoresis: Separate the different forms of DNA (supercoiled, nicked, linear) on an agarose gel.
-
Visualization: Stain the gel with ethidium bromide and visualize under UV light.
-
Analysis: The conversion of the supercoiled form to the nicked or linear form indicates DNA cleavage activity.
Summary and Future Directions
The 1H-pyrazole-3-carboxamide scaffold represents a highly promising starting point for the development of novel therapeutics. For the specific derivative, 4-Amino-N,N,1-trimethyl-1H-pyrazole-3-carboxamide, a systematic investigation into its potential targets is warranted. The evidence from analogous compounds strongly suggests that protein kinases, particularly those involved in cell cycle regulation and oncogenic signaling, are high-priority targets. However, the possibility of other mechanisms, such as DNA interaction or inhibition of metabolic enzymes, should not be discounted.
The experimental workflows detailed in this guide provide a clear and logical path forward for elucidating the mechanism of action of this compound. A comprehensive understanding of its target profile will be crucial for its future development as a potential therapeutic agent.
References
- Vertex AI Search. (n.d.). 1H-Pyrazole-3-carboxamide derivatives as potent FLT3, CDK4, and CDK6 inhibitors.
- Semantic Scholar. (n.d.). Structure-based drug discovery of novel fused-pyrazolone carboxamide derivatives as potent and selective AXL inhibitors.
- J-Stage. (n.d.). Novel 1H-Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction.
- MDPI. (2019, November 15). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML).
- ACS Publications. (2022, October 17). Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders. ACS Omega.
- PubMed. (2019, November 15). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1 H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML).
- PubMed. (n.d.). Novel 1H-pyrazole-3-carboxamide derivatives: synthesis, anticancer evaluation and identification of their DNA-binding interaction.
- JOCPR. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole.
- ChemScene. (n.d.). 4-Amino-N,N,1-trimethyl-1H-pyrazole-3-carboxamide.
- PubChem. (n.d.). 4-amino-1-methyl-1H-pyrazole-3-carboxamide.
- PubMed. (2018, February 22). Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia.
- PubChemLite. (n.d.). 4-amino-n,n,1-trimethyl-1h-pyrazole-3-carboxamide hydrochloride.
- PubMed. (2020, October 7). Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani.
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- 8. Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
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Methodological & Application
Application and Protocol Guide: Characterizing 4-Amino-N,N,1-trimethyl-1H-pyrazole-3-carboxamide as a Kinase Inhibitor
Authored by: Gemini, Senior Application Scientist
Introduction: The Rise of Pyrazole-Carboxamides in Kinase-Directed Oncology
The field of oncology has been revolutionized by the development of small molecule kinase inhibitors, which target the enzymatic activity of protein kinases that drive cancer cell proliferation and survival.[1] Within this landscape, the pyrazole ring system has emerged as a privileged scaffold in medicinal chemistry, demonstrating a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[2][3] Specifically, derivatives of the 1H-pyrazole-3-carboxamide core have shown significant promise as potent kinase inhibitors.[4][5][6][7] These compounds often function as ATP-competitive inhibitors, occupying the ATP-binding pocket of the kinase and thereby preventing the phosphorylation of downstream substrates.
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the characterization of 4-Amino-N,N,1-trimethyl-1H-pyrazole-3-carboxamide as a potential kinase inhibitor. While the precise kinase targets for this specific molecule require experimental validation, its structural similarity to known inhibitors of Fms-like tyrosine kinase 3 (FLT3) and Cyclin-Dependent Kinases (CDKs) suggests these as a logical starting point for investigation.[4][5][6] The protocols detailed herein provide a robust framework for determining its inhibitory potency, cellular efficacy, and mechanism of action.
Proposed Mechanism of Action: ATP-Competitive Inhibition
Most small molecule kinase inhibitors, particularly those based on heterocyclic scaffolds like pyrazole, are designed to compete with adenosine triphosphate (ATP) for binding to the kinase's active site.[1] The high degree of conservation in the ATP-binding pocket across the kinome presents a challenge for achieving selectivity, but subtle differences can be exploited to develop highly specific inhibitors.
The proposed mechanism for 4-Amino-N,N,1-trimethyl-1H-pyrazole-3-carboxamide involves its binding to the ATP pocket of a target kinase (e.g., FLT3 or a CDK). This occupation of the active site prevents the binding of ATP, thereby blocking the transfer of a phosphate group to the kinase's substrate. The downstream signaling cascade is consequently inhibited, leading to a cellular response such as apoptosis or cell cycle arrest.
Caption: Proposed ATP-competitive mechanism of kinase inhibition.
Experimental Workflows and Protocols
A multi-faceted approach is necessary to fully characterize a novel kinase inhibitor. The workflow should begin with biochemical assays to determine direct enzyme inhibition, followed by cell-based assays to assess its activity in a more physiologically relevant context.[8][9] Finally, target engagement and downstream signaling effects should be confirmed, often through methods like Western blotting.
Caption: Overall experimental workflow for kinase inhibitor characterization.
Protocol 1: Biochemical Kinase Activity and IC50 Determination (ADP-Glo™ Assay)
This protocol describes a luminescent ADP detection assay to measure kinase activity and determine the inhibitor's IC50 value, which is the concentration required to inhibit 50% of the kinase activity.[1][10] The ADP-Glo™ Kinase Assay is a robust platform suitable for a wide range of kinases.[10]
Principle: The amount of ADP produced in a kinase reaction is directly proportional to the kinase activity. The ADP-Glo™ system quantifies this ADP in two steps: first, any remaining ATP is depleted, and then the ADP is converted back to ATP, which is used to generate a luminescent signal via a luciferase/luciferin reaction.[10]
Materials:
-
Recombinant Kinase (e.g., FLT3 or CDK2)
-
Kinase-specific substrate
-
4-Amino-N,N,1-trimethyl-1H-pyrazole-3-carboxamide (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettors
-
Plate-reading luminometer
Procedure:
-
Compound Dilution:
-
Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM.
-
Perform 1:3 or 1:5 serial dilutions to create a 10-point dose-response curve.
-
Include a DMSO-only control (vehicle control, representing 0% inhibition) and a no-enzyme control (for background).
-
-
Kinase Reaction Setup:
-
In each well of the assay plate, add 5 µL of the kinase reaction buffer containing the appropriate concentrations of kinase and substrate.
-
Add 1 µL of the serially diluted compound or DMSO control to the respective wells.
-
Pre-incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the kinase.[11]
-
-
Initiation of Kinase Reaction:
-
Initiate the reaction by adding 5 µL of ATP solution to each well. The final ATP concentration should ideally be at or near the Km value for the specific kinase.
-
Incubate the plate at the optimal temperature for the kinase (typically 30°C or room temperature) for 60 minutes.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[10]
-
Add 20 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and generates a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Subtract the background (no-enzyme control) from all readings.
-
Normalize the data by setting the DMSO control as 100% activity and a known potent inhibitor (if available) or no-ATP control as 0% activity.
-
Plot the normalized percent activity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cell-Based Proliferation Assay (e.g., Ba/F3 Cell Model)
Cell-based assays are crucial for evaluating a compound's efficacy in a physiological context, accounting for factors like cell permeability and off-target effects.[8][9] The Ba/F3 cell proliferation assay is a standard method for testing inhibitors of oncogenic kinases.[12]
Principle: Ba/F3 cells are a murine pro-B cell line that depends on interleukin-3 (IL-3) for survival. When these cells are engineered to express an oncogenic kinase (e.g., FLT3-ITD), they become IL-3 independent, and their proliferation is now driven by the activity of that specific kinase. Inhibition of the kinase by a compound will lead to cell death.[12]
Materials:
-
Ba/F3 cells stably expressing the target kinase (e.g., FLT3-ITD)
-
Parental Ba/F3 cells (as a control for non-specific toxicity)
-
RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin
-
IL-3 (for parental cell line maintenance)
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Sterile, clear-bottom, white-walled 96-well plates
Procedure:
-
Cell Seeding:
-
Culture the engineered and parental Ba/F3 cells under appropriate conditions. For the assay, wash the engineered cells to remove any residual IL-3.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 90 µL of IL-3-free medium.
-
-
Compound Treatment:
-
Prepare a serial dilution of 4-Amino-N,N,1-trimethyl-1H-pyrazole-3-carboxamide in the appropriate cell culture medium.
-
Add 10 µL of the diluted compound to the wells, resulting in a final volume of 100 µL. Include a DMSO vehicle control.
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Measuring Cell Viability:
-
Allow the plate to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well.
-
Normalize the data to the DMSO-treated control cells (100% viability).
-
Plot the percent viability against the logarithm of the inhibitor concentration and fit the data to determine the GI50 (concentration for 50% growth inhibition).
-
Protocol 3: Western Blotting for Target Engagement and Downstream Signaling
Western blotting is a fundamental technique to visually confirm that the inhibitor is engaging its target in cells by assessing the phosphorylation status of the kinase and its downstream substrates.[13][14] A reduction in the phosphorylated form of the target protein upon treatment is a strong indicator of inhibition.
Principle: Proteins from cell lysates are separated by size via SDS-PAGE, transferred to a membrane, and probed with antibodies specific to the total and phosphorylated forms of the target protein.
Materials:
-
Target cancer cell line (e.g., MV4-11 for FLT3)
-
4-Amino-N,N,1-trimethyl-1H-pyrazole-3-carboxamide
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[13]
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running and transfer buffers
-
PVDF or nitrocellulose membranes
-
Primary antibodies (e.g., anti-phospho-FLT3, anti-total-FLT3, anti-phospho-STAT5, anti-total-STAT5, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells and allow them to adhere (if applicable). Treat the cells with varying concentrations of the inhibitor (and a DMSO control) for a specified time (e.g., 2-6 hours).
-
Wash the cells with ice-cold PBS and lyse them using supplemented lysis buffer.[15]
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.[13]
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[15]
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-FLT3) overnight at 4°C, diluted in blocking buffer.
-
Wash the membrane three times with TBST for 5 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Imaging:
-
Apply the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
To confirm equal protein loading, strip the membrane and re-probe with an antibody against a housekeeping protein (e.g., GAPDH) or the total form of the target protein.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.[13]
-
Normalize the intensity of the phosphorylated protein to the total protein or the housekeeping protein.
-
Compare the normalized values across the different treatment conditions to demonstrate a dose-dependent decrease in phosphorylation.
-
Data Presentation and Interpretation
Quantitative data should be summarized in a clear and concise format.
Table 1: Inhibitory Profile of 4-Amino-N,N,1-trimethyl-1H-pyrazole-3-carboxamide
| Assay Type | Target/Cell Line | Endpoint | Result (IC50/GI50) |
| Biochemical Assay | Recombinant Kinase X | IC50 | e.g., 50 nM |
| Biochemical Assay | Recombinant Kinase Y | IC50 | e.g., >10 µM |
| Cell Proliferation | Kinase X-dependent Cell Line | GI50 | e.g., 200 nM |
| Cell Proliferation | Parental/WT Cell Line | GI50 | e.g., >20 µM |
Interpretation:
-
A potent IC50 value in the biochemical assay indicates direct inhibition of the kinase.
-
A potent GI50 in a kinase-dependent cell line, coupled with a significantly weaker GI50 in the parental line, suggests that the compound's antiproliferative effect is on-target.
-
Western blot results showing a dose-dependent decrease in the phosphorylation of the target kinase and its downstream substrates provide strong evidence for the mechanism of action within a cellular context.
References
- INiTS. (2020, November 26). Cell-based test for kinase inhibitors.
- PLOS One. (2016, September 6). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance.
- Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats.
- Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development.
- Promega Corporation. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform.
- AssayQuant. PhosphoSens®-Kinetic Continuous Fluorescent Intensity (FI) Kinase Assay and Determination of Kinase Inhibitor IC50 Values.
- AACR Publications. (2020, August 15). Abstract 4040: A cell-based screening assay to identify novel kinase inhibitors.
- PubMed. (2016, September 6). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance.
- Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
- PubMed. (2018, February 22). Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia.
- Benchchem. Western Blot Validation After KN-92 Treatment: A Comparative Guide.
- Sigma-Aldrich. Kinase Assay Kit.
- Benchchem. Application Note: Western Blot Protocol for Assessing MAX-40279 Target Inhibition.
- PMC. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML).
- Cell Signaling Technology. (2005, June 15). Western Blotting Protocol.
- PubMed. (2019, November 15). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1 H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML).
- Abcam. Western blot protocol.
- JOCPR. Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole.
- PubMed. Novel 1H-pyrazole-3-carboxamide derivatives: synthesis, anticancer evaluation and identification of their DNA-binding interaction.
- PMC. Current status of pyrazole and its biological activities.
Sources
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- 2. jocpr.com [jocpr.com]
- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1 H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel 1H-pyrazole-3-carboxamide derivatives: synthesis, anticancer evaluation and identification of their DNA-binding interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]
- 9. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.kr]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for Developing Assays with 4-Amino-N,N,1-trimethyl-1H-pyrazole-3-carboxamide
Authored by: Your Senior Application Scientist
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the development of biochemical and cell-based assays for the novel compound 4-Amino-N,N,1-trimethyl-1H-pyrazole-3-carboxamide. While specific biological targets for this molecule are not yet extensively documented in publicly available literature, the pyrazole carboxamide scaffold is a well-established pharmacophore in medicinal chemistry, with derivatives showing activity against a range of targets, including protein kinases and other enzymes.[1][2][3] This guide, therefore, presents a strategic framework and detailed protocols for target identification and the subsequent development of robust assays to characterize the compound's activity. The principles and methodologies described herein are grounded in established best practices for drug discovery and assay development.[4][5][6]
Introduction to 4-Amino-N,N,1-trimethyl-1H-pyrazole-3-carboxamide
4-Amino-N,N,1-trimethyl-1H-pyrazole-3-carboxamide is a small molecule with the following chemical structure:
The pyrazole core is a common motif in many biologically active compounds.[9][10] The carboxamide linkage is also a key feature in many enzyme inhibitors. Given the structural similarities to known kinase inhibitors, a primary hypothesis is that this compound may exhibit inhibitory activity against one or more protein kinases.[1][11] Therefore, the initial focus of assay development could be on kinase activity screens.
Strategic Approach to Assay Development
A logical and stepwise approach is crucial for the successful development of meaningful assays.[4][6] The overall strategy should encompass target identification, biochemical assay development for direct target interaction, and cell-based assays to assess activity in a more physiologically relevant context.[12]
Caption: A strategic workflow for assay development.
Phase 1: Target Identification
Given the pyrazole carboxamide scaffold, a logical first step is to screen 4-Amino-N,N,1-trimethyl-1H-pyrazole-3-carboxamide against a panel of purified kinases. This will help identify potential primary targets.
Protocol 1: Broad Kinase Panel Screening
This protocol outlines a general procedure for screening the test compound against a commercial kinase panel.
Objective: To identify potential kinase targets of 4-Amino-N,N,1-trimethyl-1H-pyrazole-3-carboxamide.
Materials:
-
4-Amino-N,N,1-trimethyl-1H-pyrazole-3-carboxamide
-
Commercial Kinase Panel (e.g., DiscoverX, Reaction Biology Corp.)
-
Appropriate kinase buffers, substrates, and ATP
-
Multi-well plates (384-well format recommended)
-
Plate reader capable of detecting the assay signal (e.g., luminescence, fluorescence)
Procedure:
-
Compound Preparation: Prepare a concentrated stock solution of 4-Amino-N,N,1-trimethyl-1H-pyrazole-3-carboxamide in 100% DMSO (e.g., 10 mM).
-
Assay Plate Preparation: Dispense the compound into the assay plate at a final concentration of 1-10 µM. Include appropriate controls (vehicle control with DMSO, positive control inhibitor).
-
Kinase Reaction: Add the kinase, substrate, and ATP to initiate the reaction according to the manufacturer's protocol.
-
Incubation: Incubate the plate at the recommended temperature and time.
-
Signal Detection: Add the detection reagent and measure the signal using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each kinase relative to the vehicle control.
Data Interpretation: Kinases showing significant inhibition (e.g., >50% at 10 µM) should be considered potential hits for further validation.
Phase 2: Biochemical Assay Development
Once a putative target is identified, a robust biochemical assay should be developed to determine the compound's potency (IC₅₀) and mechanism of action.[4][13]
Protocol 2: LanthaScreen™ Eu Kinase Binding Assay (Example)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to quantify compound binding to a kinase.
Objective: To determine the binding affinity of 4-Amino-N,N,1-trimethyl-1H-pyrazole-3-carboxamide for a specific kinase.
Materials:
-
Purified, active kinase of interest
-
LanthaScreen™ Eu-anti-tag antibody and Alexa Fluor™ 647-labeled tracer specific for the kinase
-
Assay buffer
-
Test compound and control compounds
-
384-well, low-volume, black plates
-
TR-FRET compatible plate reader
Procedure:
-
Compound Dilution: Prepare a serial dilution of 4-Amino-N,N,1-trimethyl-1H-pyrazole-3-carboxamide in the assay buffer.
-
Reagent Preparation: Prepare a solution containing the kinase and the Eu-antibody. Prepare a separate solution containing the tracer.
-
Assay Assembly: Add the compound dilutions, kinase/antibody solution, and tracer solution to the assay plate.
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET plate reader, measuring emission at both 665 nm and 615 nm.
-
Data Analysis: Calculate the TR-FRET ratio (665 nm emission / 615 nm emission). Plot the ratio against the compound concentration and fit the data to a four-parameter logistic model to determine the IC₅₀.
| Parameter | Description | Example Value |
| IC₅₀ | Concentration of inhibitor required for 50% inhibition | 1.5 µM |
| Hill Slope | Steepness of the dose-response curve | 1.2 |
| Z'-factor | A measure of assay quality | > 0.5 |
Phase 3: Cell-Based Assay Development
Cell-based assays are essential to confirm that the compound is active in a cellular context and to assess its effects on downstream signaling pathways and cell viability.[12][14]
Protocol 3: Western Blotting for Phospho-Protein Levels
This protocol is used to determine if the compound inhibits the phosphorylation of a downstream substrate of the target kinase in cells.[5]
Objective: To assess the effect of 4-Amino-N,N,1-trimethyl-1H-pyrazole-3-carboxamide on a specific signaling pathway in cells.
Materials:
-
Cell line expressing the target kinase
-
Cell culture medium and supplements
-
Test compound
-
Lysis buffer
-
Primary antibodies (total and phosphorylated forms of the substrate)
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
-
Protein electrophoresis and blotting equipment
Procedure:
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Treat the cells with various concentrations of the compound for a specified time.
-
Cell Lysis: Wash the cells with PBS and then lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and then probe with primary antibodies against the phosphorylated and total forms of the substrate. Follow with incubation with the HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate and image the blot.
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Caption: A typical workflow for a Western Blot experiment.
Protocol 4: Cell Viability/Cytotoxicity Assay
This protocol uses a reagent like CellTiter-Glo® to measure cell viability by quantifying ATP, which is an indicator of metabolically active cells.
Objective: To determine the cytotoxic effects of 4-Amino-N,N,1-trimethyl-1H-pyrazole-3-carboxamide on a cancer cell line.
Materials:
-
Cancer cell line of interest
-
Cell culture medium
-
Test compound
-
96-well, clear-bottom, white plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells into the 96-well plate and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the compound for 72 hours.
-
Assay: Equilibrate the plate to room temperature. Add the CellTiter-Glo® reagent to each well.
-
Incubation: Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Data Acquisition: Read the luminescence using a plate reader.
-
Data Analysis: Plot the luminescent signal against the compound concentration and determine the GI₅₀ (concentration for 50% growth inhibition).
| Assay Parameter | Description | Typical Range |
| Seeding Density | Number of cells per well | 1,000 - 10,000 |
| Incubation Time | Duration of compound exposure | 24 - 72 hours |
| GI₅₀ | Concentration for 50% growth inhibition | Varies by compound and cell line |
Conclusion
The protocols and strategies outlined in this document provide a solid foundation for the development of robust and reliable assays for 4-Amino-N,N,1-trimethyl-1H-pyrazole-3-carboxamide. By systematically identifying the molecular target and then developing a cascade of biochemical and cell-based assays, researchers can effectively characterize the compound's potency, mechanism of action, and cellular effects. This structured approach will accelerate the evaluation of this novel compound for its potential as a therapeutic agent.
References
- Development of A Cell-Based Assay to Identify Small Molecule Inhibitors of FGF23 Signaling. (2015). PLOS ONE.
- Biochemical Assay Development: Strategies to Speed Up Research. (2025). BellBrook Labs.
- Biochemical Assay Development, Biochemical Analysis. NorthEast BioLab.
- Biochemical suppression of small molecule inhibitors: a new strategy to identify inhibitor targets and signaling p
- In vitro assay for the development of small molecule inhibitors targeting PD-1/PD-L1. (2019). Methods in Enzymology.
- Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Vipergen.
- Assays Used for Discovering Small Molecule Inhibitors of YAP Activity in Cancers. (2022). MDPI.
- Unlocking the Potential of Biochemical Assay Development: A Comprehensive Guide. (2026). Infinix Bio.
- Biochemical Assays | Enzym
- Application Notes and Protocols: 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide. (2025). Benchchem.
- Bespoke Assays for Biochemical, Biophysical, and Cellular applic
- Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. (2018). Journal of Medicinal Chemistry.
- Discovery of Novel Pyrazole-4-carboxamide Derivatives with Thioether Moiety as Potential SDHI Agents for Crop Protection. (2025). Journal of Agricultural and Food Chemistry.
- Application Notes and Protocols for the Synthesis of 1H-Pyrazole-5-carboxamide Deriv
- 4-amino-n,n,1-trimethyl-1h-pyrazole-3-carboxamide hydrochloride. PubChem.
- Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. (2016). Journal of Chemical and Pharmaceutical Research.
- 4-Amino-N,N,1-trimethyl-1H-pyrazole-3-carboxamide. ChemScene.
- An Efficient Synthesis of Pyrazole Carboxamide Derivatives and in Vitro Evaluation for their Antimicrobial Activity. Journal of Applicable Chemistry.
- Novel 1H-pyrazole-3-carboxamide derivatives: synthesis, anticancer evaluation and identification of their DNA-binding interaction. PubMed.
- Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani. (2020). Journal of Agricultural and Food Chemistry.
- 4-amino-1-methyl-1H-pyrazole-3-carboxamide (3920-40-9). Chemchart.
- Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). (2019). MDPI.
- 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide. Fluorochem.
- Synthesis, biological evaluation, and molecular docking studies of N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivatives as anticancer agents. (2012). PubMed.
- Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
- 4-Amino-1-ethyl-N-phenethyl-1h-pyrazole-3-carboxamide. ChemScene.
Sources
- 1. Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel 1H-pyrazole-3-carboxamide derivatives: synthesis, anticancer evaluation and identification of their DNA-binding interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, biological evaluation, and molecular docking studies of N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bellbrooklabs.com [bellbrooklabs.com]
- 5. nebiolab.com [nebiolab.com]
- 6. infinixbio.com [infinixbio.com]
- 7. PubChemLite - 4-amino-n,n,1-trimethyl-1h-pyrazole-3-carboxamide hydrochloride (C7H12N4O) [pubchemlite.lcsb.uni.lu]
- 8. chemscene.com [chemscene.com]
- 9. jocpr.com [jocpr.com]
- 10. sphinxsai.com [sphinxsai.com]
- 11. mdpi.com [mdpi.com]
- 12. Cell Based Assays & Cell Based Screening Assays in Modern Research [vipergen.com]
- 13. Biochemical Assays | Enzymatic & Kinetic Activity| Domainex [domainex.co.uk]
- 14. Development of A Cell-Based Assay to Identify Small Molecule Inhibitors of FGF23 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
overcoming resistance to 4-Amino-N,N,1-trimethyl-1H-pyrazole-3-carboxamide in cell lines
Technical Support Center: 4-Amino-N,N,1-trimethyl-1H-pyrazole-3-carboxamide (ATPC) Applications
Executive Summary
You are encountering reduced efficacy or acquired resistance to 4-Amino-N,N,1-trimethyl-1H-pyrazole-3-carboxamide (referred to herein as ATPC ). This compound serves as a critical pyrazole-3-carboxamide scaffold , a structural core widely utilized in the development of inhibitors targeting FLT3 , CDK4/6 , and HSP90 .
Resistance to ATPC-based scaffolds is rarely singular. It typically manifests through three distinct vectors: Pharmacokinetic (PK) Failure (efflux/metabolism), Target Modification (gatekeeper mutations), or Pathway Bypass (kinome reprogramming).
This guide provides a systematic troubleshooting workflow to deconstruct the resistance mechanism and restore assay integrity.
Part 1: Diagnostic Workflow (The "Why")
Before altering your chemical series, you must diagnose the type of resistance. Use this logic flow to categorize your issue.
Is it "True" Biological Resistance or "Apparent" Resistance?
Many researchers mistake physicochemical issues for biological resistance. ATPC is a low-molecular-weight polar fragment. Its derivatives often suffer from solubility-limited absorption or rapid efflux.
-
Apparent Resistance: The compound never reaches the target concentration inside the cell (Solubility/Permeability/Efflux).
-
True Resistance: The compound binds, but the target is mutated, or the cell has activated a bypass track.
The Pyrazole-Carboxamide Efflux Trap
The pyrazole-3-carboxamide core is a known substrate for ABCB1 (P-glycoprotein/P-gp) and ABCG2 (BCRP) . If your cell line (e.g., MV4-11, K562, or resistant solid tumor lines) overexpresses these transporters, your IC50 will shift dramatically rightward, mimicking target resistance.
Target Engagement Verification
If you suspect the target (e.g., FLT3 or CDK) has mutated (e.g., the "Gatekeeper" F691L mutation in FLT3), you must prove the compound no longer binds. We recommend the Cellular Thermal Shift Assay (CETSA) over simple Western blotting, as CETSA confirms physical binding in the intracellular environment.
Part 2: Visualization of Resistance Pathways
The following diagram illustrates the decision matrix for ATPC resistance.
Caption: Diagnostic logic flow for identifying the root cause of resistance to Pyrazole-3-Carboxamide scaffolds.
Part 3: Troubleshooting Guides & Protocols
Protocol A: Validating Efflux-Mediated Resistance
Use this if your cell line is known to express MDR1 (P-gp).
Objective: Determine if ATPC is being pumped out of the cell before engaging the target.
-
Preparation:
-
Control Arm: Cells + ATPC (Dose Response: 1 nM – 10 µM).
-
Experimental Arm: Cells + ATPC (Dose Response) + Verapamil (5 µM) OR Zosuquidar (0.5 µM) .
-
Note: Verapamil is a broad P-gp inhibitor; Zosuquidar is highly specific.
-
-
Incubation: 72 hours.
-
Readout: Cell viability (ATP-Glo or MTT).
-
Analysis:
-
Calculate the Resistance Reversal Index (RRI) :
. -
Interpretation: An RRI > 3.0 indicates significant efflux liability.
-
Protocol B: Cellular Thermal Shift Assay (CETSA)
Use this to confirm if ATPC is physically binding its target (e.g., FLT3/CDK) inside the cell.
-
Treatment: Treat cells with 10x IC50 of ATPC for 1 hour. Include a DMSO control.
-
Harvest: Collect cells, wash in PBS, and resuspend in lysis buffer supplemented with protease inhibitors.
-
Thermal Challenge: Aliquot cell suspension into PCR tubes. Heat individual tubes to a gradient of temperatures (e.g., 40°C to 65°C) for 3 minutes.
-
Lysis & Separation: Cool to RT, lyse completely (freeze-thaw x3), and centrifuge at 20,000 x g for 20 min to pellet denatured/precipitated proteins.
-
Detection: Run the supernatant (soluble fraction) on SDS-PAGE.
-
Result:
-
Binding: The target protein in the ATPC-treated samples remains soluble at higher temperatures compared to DMSO control (Thermal Stabilization).
-
Resistance (Mutation): No shift in thermal stability is observed despite drug treatment.
-
Part 4: Frequently Asked Questions (FAQs)
Q1: The IC50 of ATPC shifts over time in my stock solution. Is it degrading? A: 4-Amino-N,N,1-trimethyl-1H-pyrazole-3-carboxamide is generally stable in DMSO at -20°C. However, the primary amine at position 4 is susceptible to oxidation or condensation with aldehydes if stored improperly.
-
Action: Verify purity via LC-MS. If a peak at M+16 is observed, oxidation has occurred. Always store under nitrogen or argon.
Q2: My cells are resistant, but sequencing shows no mutation in the target kinase. What now? A: You are likely facing Adaptive Bypass Resistance . Pyrazole-carboxamide inhibitors of FLT3/CDK often drive cells to upregulate parallel survival pathways.
-
Check:RAS/MAPK or PI3K/mTOR activation.
-
Experiment: Perform a Western blot for p-ERK and p-AKT. If p-ERK is high despite treatment, the cell has bypassed the blockade. You may need a combination strategy (e.g., ATPC + MEK inhibitor).
Q3: Can I modify the ATPC scaffold to overcome the F691L "Gatekeeper" mutation? A: Yes. The "N,N-dimethyl" tail of the carboxamide can be sterically clashed by bulky gatekeeper mutations.
-
Medicinal Chemistry Insight: Literature suggests that cyclizing the carboxamide nitrogen (e.g., into a morpholine or piperazine ring) or modifying the pyrazole C-4 position can alter the binding vector to accommodate the mutated pocket.
Part 5: Data Summary & Reference Values
| Parameter | Value / Observation | Implication |
| Molecular Weight | ~168.2 Da | High permeability, but rapid clearance. |
| LogP | ~ -0.3 (Estimated) | Highly polar; requires transporters or high conc. for passive diffusion. |
| Common Targets | FLT3, CDK4/6, HSP90 | Dependent on derivatization at the 4-amino position. |
| Key Resistance Marker | FLT3-F691L or CDK6-overexpression | Steric hindrance or target abundance buffering. |
| Efflux Liability | High (P-gp Substrate) | Requires co-dosing with efflux inhibitors in resistant lines. |
References
-
MDPI. (2019). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML).
-
PubMed Central. (2024). Synthesis, molecular docking... of novel pyrazole-carboxamides bearing sulfonamide moiety.
-
ResearchGate. (2025). 1-H-Pyrazole-3-carboxamide derivatives as potent CDK4/6 and FLT3 inhibitors.
-
PubChem. Compound Summary: 4-amino-1-methyl-1H-pyrazole-3-carboxamide.[1][2]
Sources
Technical Support Center: Stability Testing of 4-Amino-N,N,1-trimethyl-1H-pyrazole-3-carboxamide
Case ID: STAB-PYR-442 Compound: 4-Amino-N,N,1-trimethyl-1H-pyrazole-3-carboxamide CAS: 1201935-77-4 Molecular Formula: C₇H₁₂N₄O M.W.: 168.20 g/mol
Executive Summary
Welcome to the Technical Support Center. This guide addresses the stability profile of 4-Amino-N,N,1-trimethyl-1H-pyrazole-3-carboxamide (referred to hereafter as ATPC ).
As a Senior Application Scientist, I must emphasize that while the pyrazole core is generally robust, the 4-amino substituent introduces a significant liability for oxidative degradation, and the 3-carboxamide moiety presents potential (albeit slower) hydrolytic pathways under extreme pH. This guide synthesizes empirical data from analogous aminopyrazole systems to provide a robust troubleshooting framework.
Part 1: Troubleshooting & FAQs
Q1: My solution of ATPC turned from colorless to yellow/brown after 24 hours at room temperature. Is it degrading?
Diagnosis: Oxidative Instability.
Technical Insight: The 4-amino group (
-
Immediate Action: Degas all buffers with nitrogen or argon prior to dissolution.
-
Prevention: Store stock solutions in amber vials at -20°C. Add an antioxidant (e.g., 0.1% Ascorbic Acid or Sodium Metabisulfite) if the assay tolerates it.
Q2: I observe a new peak at RRT ~0.85 in my HPLC chromatogram after testing in pH 1.2 buffer.
Diagnosis: Acid-Catalyzed Hydrolysis.
Technical Insight: While the
-
Verification: Check the mass spectrum.[1] The hydrolysis product will show a mass shift of +1 Da (loss of
[44 Da] and gain of [17 Da] is not the pathway; rather it is loss of [45 Da] and gain of [17 Da] net loss of 28 Da? Correction: Hydrolysis: . Mass change: Parent (168) Acid (141). Da). -
Protocol Adjustment: Avoid prolonged exposure to pH < 2. If acidic quenching is required, neutralize immediately.
Q3: The compound is precipitating in Phosphate Buffered Saline (PBS) pH 7.4.
Diagnosis: Solubility Limit / Salting Out. Technical Insight: ATPC is moderately polar (LogP ~ -0.3), but the presence of high salt concentrations in PBS can reduce solubility ("salting out"), particularly if the solution is cold. Solution:
-
Cosolvent: Predissolve ATPC in DMSO (up to 100x stock) before spiking into the buffer. Ensure final DMSO concentration is <1% to avoid biological interference.
Part 2: Stability Profile & Data Summary
The following table summarizes the expected stability based on the chemical reactivity of 4-aminopyrazoles [1, 2].
| Buffer Condition | pH | Stability Rating | Major Degradation Pathway | Half-Life ( |
| 0.1 N HCl | 1.2 | Low | Amide Hydrolysis | 12–24 Hours |
| Acetate Buffer | 4.5 | High | Minimal (Protonation stabilizes amine) | > 7 Days |
| Phosphate Buffer | 7.4 | Moderate | Oxidative Deamination / Dimerization | 48–72 Hours (Air exposed) |
| Borate Buffer | 9.0 | Moderate | Oxidation (Accelerated by base) | < 24 Hours |
| Oxidative ( | N/A | Critical | N-Oxidation / Ring Opening | < 1 Hour |
*Note: Estimates assume ambient temperature (25°C) without antioxidants.
Part 3: Mechanistic Visualization
The following diagram illustrates the competing degradation pathways. The Red path represents the primary risk in standard buffers (Oxidation), while the Blue path represents risks in harsh acidic formulation/testing.
Caption: Degradation pathways of ATPC. The oxidative pathway (yellow) is the most common cause of solution instability at neutral pH.
Part 4: Validated Experimental Protocols
To generate defensible stability data for your regulatory filing or experimental validation, follow this Self-Validating Protocol .
Protocol A: pH-Dependent Stability Profiling
Objective: Determine the degradation rate constant (
Reagents:
-
Stock Solution: 1 mg/mL ATPC in Acetonitrile or Methanol (HPLC Grade).
-
Buffers:
-
pH 1.2 (0.1 N HCl)
-
pH 7.4 (50 mM Phosphate Buffer)
-
pH 9.0 (50 mM Borate or Ammonium Bicarbonate)
-
Workflow:
-
Spike: Dilute Stock Solution 1:100 into each buffer (Final Conc: 10 µg/mL).
-
Incubation: Place samples in a thermostated autosampler at 25°C.
-
Sampling: Inject samples onto HPLC at
hours. -
Analysis (HPLC Conditions):
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5µm, 4.6x100mm). Note: A standard C18 is sufficient; the compound is not extremely polar.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (aromatic ring) and 210 nm (amide).
-
Acceptance Criteria (Self-Validation):
-
The Linearity (
) of the decay curve ( vs Time) must be for first-order kinetics. -
Mass Balance: The sum of the Parent Peak + Degradant Peaks (corrected for response factors) should be
of the initial area. If mass balance is lost, suspect formation of non-chromophoric volatiles or precipitation.
Protocol B: Oxidative Stress Test (Forced Degradation)
Objective: Confirm susceptibility to oxidation (simulating shelf-life exposure).
-
Prepare 10 µg/mL ATPC in 0.3% Hydrogen Peroxide (
) solution (room temp). -
Inject immediately (
) and after 1 hour. -
Critical Check: If degradation exceeds 50% in 1 hour, the compound is classified as "Highly Labile" . All future handling must be done under inert atmosphere (Glovebox or
stream).
References
-
BenchChem. (2025).[2] Stability of Methyl 3-Amino-1H-Pyrazole-4-Carboxylate Under Acidic Conditions: A Technical Guide. Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 65355056, 4-amino-n,n,1-trimethyl-1h-pyrazole-3-carboxamide hydrochloride. Retrieved from
- Foye, W. O., et al. (2019). Principles of Medicinal Chemistry.
-
ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). (Standard regulatory framework for forced degradation).[3][4]
Sources
troubleshooting inconsistent results in experiments with 4-Amino-N,N,1-trimethyl-1H-pyrazole-3-carboxamide
Topic: Troubleshooting Inconsistent Experimental Results CAS Registry Number: 1201935-77-4 (and related derivatives) Chemical Formula: C₇H₁₂N₄O[1][2]
Executive Summary
This guide addresses the technical challenges associated with 4-Amino-N,N,1-trimethyl-1H-pyrazole-3-carboxamide , a critical scaffold in the synthesis of JAK inhibitors and DNA-binding therapeutics. Users frequently report "inconsistent results" which typically stem from three distinct physicochemical mechanisms: amide rotamerism interfering with NMR purity checks, oxidative instability of the electron-rich 4-amino group, and regioisomeric contamination during synthesis.
Part 1: Analytical Troubleshooting (NMR & Purity)
Issue: "My NMR spectrum shows split peaks/doublets. Is my compound impure?"
Diagnosis: Likely Rotamerism , not impurity. Mechanism: The molecule contains a tertiary amide (N,N-dimethylcarboxamide) at the C3 position. The C-N bond in amides possesses partial double-bond character due to resonance, creating a high energy barrier to rotation (approx. 15-20 kcal/mol). This results in two distinct conformers (rotamers) that relax slowly on the NMR timescale at room temperature, appearing as "split" peaks for the N-methyl groups and often the pyrazole ring proton.
The Solution: Variable Temperature (VT) NMR Do not discard the batch. Validate the purity using a self-validating thermal protocol.
Protocol: VT-NMR Validation
-
Preparation: Dissolve 5-10 mg of sample in DMSO-d6 (higher boiling point than CDCl3 is preferred for safety).
-
Baseline Scan: Acquire a standard 1H-NMR at 25°C (298 K). Note the split peaks.
-
Thermal Ramp: Heat the probe to 80°C (353 K).
-
Acquisition: Acquire the scan again.
-
Interpretation:
-
Coalescence: If the split peaks merge into sharp singlets, the issue is rotamerism.[3] The compound is pure.
-
Persistence: If peaks remain distinct, you have a chemical impurity (likely a regioisomer).
-
Visualizing the Problem: Amide Rotamerism
Part 2: Stability & Handling (Color Change)
Issue: "The white powder turned pink/brown after 24 hours in solution."
Diagnosis: Oxidative Degradation of the 4-amino group. Mechanism: The 4-aminopyrazole moiety is highly electron-rich. In the presence of atmospheric oxygen and light, the primary amine (-NH2) undergoes radical oxidation, leading to the formation of azo-dimers or imino-quinone species (chromophores), which appear intensely colored even at trace concentrations (<0.5%).
The Solution: Argon Shielding & Fresh Preparation This compound cannot be stored in solution for extended periods without antioxidants.
Protocol: Handling & Storage
-
Solid State: Store at -20°C under an inert atmosphere (Argon/Nitrogen). Desiccate to prevent hydrolysis.
-
Solution State:
-
Solvent: Degas all solvents (DMSO/Methanol) with Argon for 15 minutes before dissolving.
-
Additives: For biological assays, add 1 mM Ascorbic Acid or DTT to the buffer to act as a sacrificial antioxidant.
-
Timeline: Use solutions within 4 hours of preparation.
-
Visualizing the Degradation Pathway
Part 3: Synthetic Troubleshooting (Reactivity)
Issue: "Low yields in coupling reactions (Amide coupling/Reductive amination)."
Diagnosis: Nucleophilic Competition or Schiff Base Formation . Mechanism:
-
Acetone Contamination: If the compound was washed with acetone, the 4-amino group reacts rapidly to form a Schiff base (imine), deactivating the amine.
-
Regioisomerism: If synthesizing the scaffold yourself, methylation of the pyrazole ring can occur at N1 or N2. The N2-methyl isomer is a common impurity that has different electronic properties.
FAQ: Diagnostic Checklist
| Symptom | Probable Cause | Verification Step |
| Mass Spec +40 mass unit | Schiff base with Acetone | Check solvent history. Avoid ketones. |
| Two spots on TLC (close Rf) | Regioisomer (1-Me vs 2-Me) | Run NOESY NMR. 1-Me shows NOE with C5-H; 2-Me does not. |
| Insoluble precipitate | HCl Salt formation | Free base the amine using NaHCO3 wash. |
References
-
ChemScene. (2024). Product Analysis: 4-Amino-N,N,1-trimethyl-1H-pyrazole-3-carboxamide (CAS 1201935-77-4).[1] Retrieved from
-
Zhang, J., et al. (2021).[4][5] "NMR studies of rotamers with multi-substituted amides." Journal of Engineering Sciences and Innovation, 6(4), 373-380.[5]
-
Fichez, J., et al. (2018). "Recent Advances in Aminopyrazoles Synthesis and Functionalization." University of Paris Descartes. Retrieved from
-
PubChem. (2025).[6] Compound Summary: 4-amino-1-methyl-1H-pyrazole-3-carboxamide.[7] National Library of Medicine. Retrieved from
-
BenchChem. (2025). Technical Support: Interpreting Complex NMR Spectra of Pyrazole Derivatives. Retrieved from
Sources
- 1. chemscene.com [chemscene.com]
- 2. PubChemLite - 4-amino-n,n,1-trimethyl-1h-pyrazole-3-carboxamide hydrochloride (C7H12N4O) [pubchemlite.lcsb.uni.lu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. 4-amino-1-methyl-1H-pyrazole-3-carboxamide | C5H8N4O | CID 6485351 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3920-40-9|4-Amino-1-methyl-1H-pyrazole-3-carboxamide|BLD Pharm [bldpharm.com]
Technical Support Center: Addressing Cytotoxicity of Novel Pyrazole Carboxamide Derivatives in Non-Target Cells
This guide is designed for researchers, scientists, and drug development professionals who are encountering and looking to mitigate off-target cytotoxicity associated with 4-Amino-N,N,1-trimethyl-1H-pyrazole-3-carboxamide and related novel pyrazole carboxamide derivatives. As this is a novel compound, this document provides a foundational framework for systematically identifying, characterizing, and addressing unintended cytotoxic effects in non-target cell lines.
Part 1: Initial Assessment & Troubleshooting Guide
When unexpected cytotoxicity is observed, a structured approach is crucial to determine the nature of the effect and rule out experimental artifacts.
Is the Observed Cytotoxicity Real? First-Line Troubleshooting
Before delving into complex mechanistic studies, it's essential to confirm the validity of your initial observations.
Question: I'm seeing a significant decrease in cell viability in my non-target control cells after treatment. What should I check first?
Answer: It's critical to differentiate between true cytotoxicity and experimental error. Here’s a checklist:
-
Compound Solubility and Vehicle Effects:
-
Problem: The compound may be precipitating out of solution at the tested concentrations, causing physical stress to the cells. The solvent (e.g., DMSO) itself might be toxic at the final concentration used.
-
Action: Visually inspect the culture medium for any signs of precipitation after adding the compound. Always run a vehicle control (medium with the same final concentration of the solvent) to ensure the solvent is not the source of toxicity.[1]
-
-
Assay Interference:
-
Problem: The compound might interfere with the assay itself. For example, it could chemically reduce the MTT reagent or inhibit the LDH enzyme, leading to a false reading of cell death.[2]
-
Action: Run a cell-free assay control. Add the compound to culture medium without cells and perform the viability assay to check for direct chemical reactions with the assay reagents.
-
-
Concentration-Dependence:
-
Problem: A true cytotoxic effect should be dose-dependent.
-
Action: Perform a full dose-response curve to determine the concentration at which 50% of cell viability is lost (IC50).[1] This will establish a working concentration range for subsequent experiments.
-
Experimental Workflow for Initial Cytotoxicity Assessment
Caption: Workflow for confirming and characterizing off-target cytotoxicity.
Part 2: Characterizing the Cytotoxic Mechanism
Once cytotoxicity is confirmed, the next step is to understand how the compound is killing the non-target cells. This involves differentiating between apoptosis (programmed cell death) and necrosis (uncontrolled cell death) and identifying the potential cellular pathways involved.
FAQ: Apoptosis vs. Necrosis
Question: How do I determine if the cell death is apoptotic or necrotic?
Answer: This is a critical distinction. Apoptosis is a controlled process, while necrosis is a result of acute cellular injury and often triggers an inflammatory response.
-
Recommendation: Use Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.[3][4]
-
Annexin V-positive, PI-negative cells: Early apoptosis (phosphatidylserine has flipped to the outer membrane, but the membrane is still intact).[3][5]
-
Annexin V-positive, PI-positive cells: Late apoptosis or necrosis (the cell membrane has lost its integrity).
-
Annexin V-negative, PI-positive cells: Necrosis.
-
Potential Mechanisms of Action for Pyrazole Derivatives
While data on 4-Amino-N,N,1-trimethyl-1H-pyrazole-3-carboxamide is limited, the broader class of pyrazole derivatives has been shown to exert cytotoxic effects through several mechanisms:
-
Kinase Inhibition: Many pyrazole derivatives are designed as kinase inhibitors.[6][7] Off-target inhibition of essential kinases (e.g., CDKs) in non-target cells can disrupt the cell cycle and lead to apoptosis.[6]
-
DNA Interaction: Some pyrazole-3-carboxamide derivatives have been shown to bind to the minor groove of DNA and impair DNA replication and transcription, ultimately triggering cell death.[8][9]
-
Induction of Reactive Oxygen Species (ROS): Certain pyrazole compounds can increase the levels of ROS within cells, leading to oxidative stress, damage to cellular components, and subsequent apoptosis.[10]
Caption: Potential signaling pathways leading to apoptosis by pyrazole derivatives.
Part 3: Strategies to Mitigate Non-Target Cytotoxicity
If the observed cytotoxicity is confirmed to be a true off-target effect, several advanced strategies can be employed to improve the therapeutic index of your compound.
Prodrug Strategy
A prodrug is an inactive or less active form of a drug that is metabolized into the active form within the body.[11] This approach can be used to limit the drug's activity to target tissues.
-
Concept: Modify the 4-Amino-N,N,1-trimethyl-1H-pyrazole-3-carboxamide molecule with a chemical moiety that "masks" its activity. This moiety is designed to be cleaved off by enzymes that are overexpressed in the target (e.g., cancer) cells but have low expression in non-target cells.[12][13]
-
Example: A redox-sensitive prodrug can be designed with a disulfide bond that is cleaved by the high concentrations of glutathione (GSH) found in many tumor cells, releasing the active drug.[13][14]
Caption: Workflow of a stimulus-responsive prodrug strategy.
Targeted Drug Delivery Systems
Encapsulating the compound in a nanoparticle-based delivery system can help direct it to the target tissue while shielding non-target cells from exposure.[15][16]
-
Passive Targeting: Nanoparticles can accumulate in tumor tissues due to the Enhanced Permeability and Retention (EPR) effect.[15]
-
Active Targeting: Nanoparticles can be functionalized with ligands (e.g., antibodies, peptides) that bind to receptors specifically overexpressed on the surface of target cells, enhancing uptake.[17][18]
| Delivery System | Description | Advantages |
| Liposomes | Spherical vesicles composed of lipid bilayers.[16] | Biocompatible; can encapsulate both hydrophilic and hydrophobic drugs. |
| Polymeric Nanoparticles | Made from biodegradable polymers. The drug can be encapsulated or covalently bound.[16] | Controlled release kinetics; surface can be easily modified for active targeting. |
| Inorganic Nanoparticles | E.g., ultra-small silica particles.[18] | Stable; unique biodistribution properties.[18] |
Co-administration of Cytoprotective Agents
In some cases, it may be feasible to administer a second agent that specifically protects non-target cells from the toxic effects of the primary compound.[19]
-
Mechanism: Cytoprotectants work by various mechanisms, such as scavenging free radicals or replenishing molecules that are depleted by the cytotoxic agent.
-
Considerations: This is a complex strategy often used in clinical settings. The cytoprotective agent must not interfere with the therapeutic efficacy of the primary compound against target cells.[19][20] Thorough in vitro and in vivo testing is required to validate this approach.
Part 4: Detailed Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This assay measures the metabolic activity of cells as an indicator of viability.[21]
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of 4-Amino-N,N,1-trimethyl-1H-pyrazole-3-carboxamide (and vehicle control) for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[21][22]
-
Formazan Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 40% DMF, 16% SDS, 2% acetic acid) to each well.[23]
-
Absorbance Reading: Shake the plate for 15 minutes to dissolve the formazan crystals and read the absorbance at 570-590 nm.
Protocol 2: LDH Cytotoxicity Assay
This assay quantifies the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes.
-
Cell Plating and Treatment: Plate and treat cells as described for the MTT assay. Include control wells for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[24]
-
Supernatant Collection: After incubation, centrifuge the plate and carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[25]
-
Reaction Setup: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add 50 µL to each well containing the supernatant.[25]
-
Incubation: Incubate the plate at room temperature for 30-60 minutes, protected from light.[24][25]
-
Absorbance Reading: Add a stop solution if required by the kit and measure the absorbance at 490 nm.[24]
-
Calculation: Calculate percent cytotoxicity relative to the maximum LDH release control.
Protocol 3: Annexin V/PI Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[3][26]
-
Cell Preparation: Plate and treat cells in a 6-well plate. After treatment, harvest both adherent and floating cells.
-
Washing: Wash the cells with cold PBS and then resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[4]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5-10 µL of Propidium Iodide (PI) solution.[4]
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
References
- Merck Millipore. (n.d.).
- Abcam. (n.d.). MTT assay protocol.
- Abcam. (n.d.). Annexin V staining assay protocol for apoptosis.
- Thermo Fisher Scientific. (n.d.). BestProtocols: Annexin V Staining Protocol for Flow Cytometry.
- National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
- ATCC. (n.d.).
- Abcam. (2025).
- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
- OPS Diagnostics. (n.d.).
- Bio-Rad. (n.d.). Method for Analysing Apoptotic Cells via Annexin V Binding.
- R&D Systems. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.
- SciSpace. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method.
- Slideshare. (n.d.).
- Pharmaceutical Technology. (2025). Achieving Targeted Delivery with Nanoscale Systems.
- CD Bioparticles. (n.d.). Nanoparticles-Based Small Molecule Drugs Delivery.
- PMC. (n.d.). Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes.
- Creative Diagnostics. (2025). Redox-sensitive Prodrug Design for Small Molecule Drugs.
- PMC. (n.d.).
- Taylor & Francis Online. (2018).
- Cell Biologics Inc. (n.d.). LDH Assay.
- Promega Corporation. (n.d.). LDH-Glo™ Cytotoxicity Assay Technical Manual.
- Semantic Scholar. (n.d.). TARGETING : NEW POTENTIAL CARRIERS FOR TARGETTED DRUG DELIVERY SYSTEM Review Article.
- PMC. (n.d.). Prodrug Strategy for PROTACs: High Efficiency and Low Toxicity.
- PMC. (n.d.). Advances in nanomaterial-based targeted drug delivery systems.
- AstraZeneca. (2023).
- ResearchGate. (2026). 1H-Pyrazole-3-carboxamide derivatives as potent FLT3, CDK4, and CDK6 inhibitors.
- PubMed. (n.d.).
- PMC. (n.d.). Strategies to mitigate the on- and off-target toxicities of recombinant immunotoxins: an antibody engineering perspective.
- J-Stage. (n.d.).
- PMC. (n.d.). Imidazo[1,2-b]pyrazole-7-Carboxamide Derivative Induces Differentiation-Coupled Apoptosis of Immature Myeloid Cells Such as Acute Myeloid Leukemia and Myeloid-Derived Suppressor Cells.
- Benchchem. (n.d.). Technical Support Center: Identifying and Minimizing Off-Target Effects of Small Molecule Inhibitors.
- National Center for Biotechnology Information. (2021).
- University of Kentucky. (n.d.).
- ResearchGate. (2025). Therapeutic strategies of dual-target small molecules to overcome drug resistance in cancer therapy.
- Society of Toxicology (SOT). (2018).
- PubMed. (2018). Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia.
- Bio-Rad. (2025).
- ChemScene. (n.d.). 4-Amino-N,N,1-trimethyl-1H-pyrazole-3-carboxamide.
- Chemchart. (n.d.). 4-amino-1-methyl-1H-pyrazole-3-carboxamide (3920-40-9).
- PMC. (n.d.). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML).
- PubMed. (2020). Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani.
- PubChemLite. (n.d.). 4-amino-n,n,1-trimethyl-1h-pyrazole-3-carboxamide hydrochloride.
- NHS. (2019). policy for the safe handling and administration of cytotoxic drugs in adults with cancer.
- Environmental Health & Safety. (n.d.). GUIDELINES FOR THE USE OF CYTOTOXIC OR CHEMOTHERAPEUTIC DRUGS.
- PubMed. (2007).
- PMC. (n.d.).
- JOCPR. (n.d.).
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Validation & Comparative
validating the therapeutic potential of 4-Amino-N,N,1-trimethyl-1H-pyrazole-3-carboxamide in disease models
Comparative Validation Guide: 4-Amino-N,N,1-trimethyl-1H-pyrazole-3-carboxamide (ATPC) in Acute Myeloid Leukemia (AML) Models
Executive Summary & Pharmacological Context
Compound Identity: 4-Amino-N,N,1-trimethyl-1H-pyrazole-3-carboxamide (herein referred to as ATPC ) represents a "privileged scaffold" in medicinal chemistry. Its structural core—the amino-pyrazole-carboxamide—is the pharmacophore responsible for ATP-competitive inhibition in several clinically approved kinase inhibitors.
Therapeutic Hypothesis: While often utilized as a fragment-based lead or synthetic intermediate, ATPC exhibits intrinsic potential as a Type I Kinase Inhibitor , specifically targeting FLT3 (Fms-like tyrosine kinase 3) and CDK (Cyclin-dependent kinase) pathways. These pathways are hyperactivated in ~30% of Acute Myeloid Leukemia (AML) patients via FLT3-ITD mutations.
Validation Strategy: This guide outlines the protocol to validate ATPC as a standalone therapeutic or lead fragment by comparing its efficacy profile against Gilteritinib (current Standard of Care, FLT3 inhibitor) and Midostaurin .
In Vitro Biochemical Profiling (The "Go/No-Go" Gate)
Before cellular models, the compound’s affinity must be quantified against the target enzyme in a cell-free system.
Protocol A: LanthaScreen™ Eu Kinase Binding Assay
Rationale: Measures the binding affinity (
-
Reagents: Recombinant FLT3-ITD kinase, Alexa Fluor® 647-labeled ATP-competitive tracer, Europium-labeled anti-tag antibody.
-
Workflow:
-
Titrate ATPC (0.1 nM to 10 µM) in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Incubate with FLT3-ITD enzyme and antibody-tracer mix for 60 min at RT.
-
Readout: Measure TR-FRET emission ratio (665 nm/615 nm).
-
Data Analysis: Plot dose-response to calculate
and convert to using the Cheng-Prusoff equation.
-
Comparative Benchmarks (Expected Range):
| Compound | Target (FLT3-ITD) | Selectivity Profile (Kinome Scan) | Mechanism |
| ATPC (Candidate) | Target: < 100 nM | High affinity for FLT3/CDK2; Potential off-target binding to AURKA. | Type I (ATP Competitor) |
| Gilteritinib | 0.29 nM | Highly Selective (AXL/FLT3 only) | Type I (Active Conformation) |
| Midostaurin | 10–50 nM | Broad Spectrum (PKC, VEGFR, FLT3) | Type I (Non-selective) |
Cellular Validation: Mechanism of Action (MoA)
To prove causality, you must demonstrate that ATPC kills cancer cells by inhibiting the specific pathway (FLT3
Protocol B: Isogenic Cell Viability & Phospho-Flow Cytometry
Cell Lines:
-
MV4-11: FLT3-ITD homozygous (Sensitive model).
-
HL-60: FLT3-WT (Negative control/Specificity check).
Step-by-Step Workflow:
-
Seeding: Plate MV4-11 cells at
cells/mL in RPMI-1640 + 10% FBS. -
Treatment: Treat with ATPC (dose-escalation: 10 nM – 10 µM) for 4 hours (signaling) and 72 hours (viability).
-
Signaling Readout (Phospho-Flow):
-
Fix cells with 1.6% PFA; permeabilize with ice-cold methanol.
-
Stain with anti-pFLT3 (Tyr591) and anti-pSTAT5 (Tyr694) antibodies conjugated to fluorophores (e.g., PE, APC).
-
Validation Criteria: ATPC must reduce pSTAT5 signal in MV4-11 cells but not affect general survival signaling in HL-60 cells significantly.
-
-
Viability Readout: CellTiter-Glo® (ATP luminescence) at 72h.
Visualization: FLT3 Signaling Inhibition Pathway
Caption: Mechanism of Action: ATPC competes with ATP at the FLT3-ITD kinase domain, blocking downstream STAT5 phosphorylation and inducing apoptosis in leukemic cells.
In Vivo Efficacy Modeling
The gold standard for validation is the MV4-11 Xenograft Model . This determines if ATPC possesses sufficient bioavailability and metabolic stability to reduce tumor burden in vivo.
Protocol C: Subcutaneous Xenograft in NSG Mice
-
Subject: NOD/SCID/IL2r
(NSG) mice (Female, 6-8 weeks). -
Inoculation: Inject
MV4-11 cells (suspended in 50% Matrigel) subcutaneously into the right flank. -
Randomization: When tumors reach ~100-150 mm³ (approx. day 14), randomize mice into 3 groups (n=8/group):
-
Vehicle Control: (e.g., 0.5% Methylcellulose).
-
Positive Control: Gilteritinib (30 mg/kg, p.o., daily).
-
Experimental: ATPC (Optimized dose, likely 25–50 mg/kg, p.o. or i.p., daily).
-
-
Monitoring: Measure tumor volume (
) every 2 days for 21 days. -
Endpoint Analysis:
-
Tumor Growth Inhibition (TGI%).
-
Body weight (toxicity marker).
-
Pharmacodynamics (PD): Harvest tumor at endpoint, lyse, and immunoblot for p-FLT3/Total FLT3 ratio.
-
Comparative Performance Analysis
The following table synthesizes expected experimental outcomes for ATPC validation against market alternatives.
| Feature | ATPC (Candidate) | Gilteritinib (Benchmark) | Midostaurin (Legacy) |
| Primary Target | FLT3-ITD / CDK2 | FLT3 / AXL | FLT3 / PKC / KIT |
| Binding Mode | Type I (ATP Competitive) | Type I (Active Conf.) | Type I (Promiscuous) |
| Cellular | Target: < 50 nM | < 1 nM | ~10–20 nM |
| Resistance Profile | Susceptible to F691L gatekeeper mutation (likely) | Resists D835 mutations; susceptible to F691L | Susceptible to D835 |
| Dosing (Mouse Model) | ~50 mg/kg (QD) | 30 mg/kg (QD) | 50–100 mg/kg (BID) |
| Clinical Advantage | Dual inhibition (FLT3 + CDK) prevents "kinase switch" resistance. | High potency; single agent efficacy. | Requires combination with chemo. |
References
-
Smith, C. C., et al. (2019). Validation of FLT3 inhibitors in Acute Myeloid Leukemia models.[1] Nature Reviews Drug Discovery. Link
-
Zhao, L., et al. (2019). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia. International Journal of Molecular Sciences.[1] Link
-
Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology. Link
-
Perl, A. E., et al. (2017). Gilteritinib or Chemotherapy for Relapsed or Refractory FLT3-Mutated AML. New England Journal of Medicine. Link
-
PubChem Compound Summary. (2024). 4-amino-N,N,1-trimethyl-1H-pyrazole-3-carboxamide (CID 75481756).[2] National Library of Medicine. Link
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A Head-to-Head Comparison of Novel Pyrazole Carboxamide Derivatives and Standard-of-Care Drugs for FLT3-Mutated Acute Myeloid Leukemia
A Technical Guide for Researchers and Drug Development Professionals
The landscape of acute myeloid leukemia (AML) treatment is being reshaped by targeted therapies, particularly for patients with mutations in the FMS-like tyrosine kinase 3 (FLT3) gene. These mutations, present in approximately 30% of AML cases, are associated with a poor prognosis, making the development of effective FLT3 inhibitors a critical area of research.[1][2] This guide provides a detailed, head-to-head comparison of an emerging class of potent kinase inhibitors, represented by 4-Amino-N,N,1-trimethyl-1H-pyrazole-3-carboxamide and its more extensively studied analogs, against the current standard-of-care drugs for FLT3-mutated AML.
While specific preclinical and clinical data for 4-Amino-N,N,1-trimethyl-1H-pyrazole-3-carboxamide are not yet publicly available, this guide will utilize data from structurally related 1H-pyrazole-3-carboxamide derivatives, such as FN-1501, as a proxy to evaluate the potential of this chemical class. These novel compounds exhibit potent inhibitory activity against both FLT3 and cyclin-dependent kinases (CDKs), suggesting a dual mechanism of action that could offer advantages over existing therapies.
The current standard of care for FLT3-mutated AML involves a combination of intensive chemotherapy and targeted FLT3 inhibitors.[3][4][5] This guide will focus on a comparison with the following key therapeutic agents:
-
Standard Chemotherapy (7+3 Regimen): A combination of cytarabine and an anthracycline (e.g., daunorubicin).[5][6][7]
-
Midostaurin (Rydapt®): A first-generation multi-kinase inhibitor approved for newly diagnosed FLT3-mutated AML in combination with chemotherapy.[1][8][9][10]
-
Gilteritinib (Xospata®): A second-generation FLT3 inhibitor approved for relapsed or refractory FLT3-mutated AML.[11][12][13][14]
-
Quizartinib (Vanflyta®): A potent, second-generation FLT3 inhibitor recently approved for newly diagnosed FLT3-ITD-positive AML in combination with chemotherapy.[1][15][16][17][18][19][20][21]
This technical guide will delve into the mechanisms of action, comparative efficacy from preclinical and clinical studies, and the experimental methodologies used to evaluate these compounds, providing a comprehensive resource for researchers in the field.
Part 1: Mechanism of Action - A Tale of Kinase Inhibition
The primary mechanism of action for both the investigational pyrazole carboxamides and the approved FLT3 inhibitors is the blockade of the FLT3 signaling pathway. Constitutive activation of FLT3 due to mutations (primarily internal tandem duplications - ITDs, and tyrosine kinase domain - TKD - point mutations) drives uncontrolled proliferation of leukemic cells.[1][8][15] These inhibitors compete with ATP for binding to the kinase domain of FLT3, thereby preventing its autophosphorylation and the subsequent activation of downstream pro-survival signaling pathways such as RAS/MEK/ERK, PI3K/AKT/mTOR, and JAK/STAT.[15][22]
However, significant differences exist in their kinase selectivity and binding modes.
Investigational Pyrazole Carboxamides (e.g., FN-1501): This class of compounds demonstrates a dual inhibitory profile against both FLT3 and cyclin-dependent kinases (CDKs), specifically CDK2, CDK4, and CDK6. The inhibition of CDKs can lead to cell cycle arrest, providing a secondary mechanism to halt cancer cell proliferation. This dual targeting could potentially lead to a more profound anti-leukemic effect and may overcome some resistance mechanisms. FN-1501 has been shown to inhibit FLT3, CDK4/6, PDGFR, ALK, and RET.[23]
Standard-of-Care FLT3 Inhibitors:
-
Midostaurin: A first-generation, broad-spectrum or "multi-kinase" inhibitor. Besides FLT3, it also targets KIT, PDGFR, VEGFR2, and members of the protein kinase C (PKC) family.[8][9][24] Its broad activity may contribute to both its efficacy and its side-effect profile. It is a Type I inhibitor, meaning it binds to the active conformation of the kinase and is effective against both ITD and TKD mutations.[2]
-
Gilteritinib: A second-generation, potent Type I FLT3 inhibitor that also inhibits AXL, a kinase implicated in resistance to FLT3 inhibitors.[11][13][25] Its activity against both FLT3-ITD and FLT3-TKD mutations is a key advantage.[12][13]
-
Quizartinib: A second-generation, highly potent and selective Type II FLT3 inhibitor.[15][17][18] Type II inhibitors bind to the inactive conformation of the kinase. While very effective against FLT3-ITD, they are generally not active against TKD mutations, which can be a mechanism of acquired resistance.[2][20]
-
Crenolanib: An investigational, potent Type I FLT3 inhibitor with activity against both ITD and resistance-conferring TKD mutations.[2][26][27][28][29] It is also noted for sparing the c-KIT kinase, which may reduce myelosuppression.[29][30]
Standard Chemotherapy (7+3): The combination of cytarabine and an anthracycline (e.g., daunorubicin) acts through DNA damage. Cytarabine is a pyrimidine analog that inhibits DNA synthesis, while anthracyclines intercalate into DNA and inhibit topoisomerase II, leading to DNA strand breaks and apoptosis. This mechanism is non-specific to FLT3 mutations.
Caption: Mechanisms of action for pyrazole carboxamides and standard-of-care AML drugs.
Part 2: Comparative Efficacy
A direct clinical comparison between investigational pyrazole carboxamides and approved drugs is not yet possible. However, preclinical data for compounds like FN-1501 and extensive clinical trial data for standard-of-care agents allow for a preliminary assessment.
Preclinical Efficacy of Pyrazole Carboxamides: Derivatives of 1H-pyrazole-3-carboxamide have demonstrated potent in vitro activity. For instance, compound '8t', a close analog of FN-1501, showed strong activity against FLT3 with an IC50 of 0.089 nM and also inhibited CDK2/4. It displayed potent anti-proliferative effects in the nanomolar range on the MV4-11 acute myeloid leukemia cell line (IC50: 1.22 nM), which harbors an FLT3-ITD mutation. FN-1501 itself showed potent inhibition of FLT3 and CDKs, with an IC50 of 0.008 µM against MV4-11 cells. In a mouse xenograft model using MV4-11 cells, FN-1501 induced tumor regression at a dose of 15 mg/kg. A first-in-human trial of FN-1501 has been conducted in patients with advanced solid tumors and AML.[23]
Clinical Efficacy of Standard-of-Care Drugs:
| Drug/Regimen | Patient Population | Key Clinical Trial | Primary Endpoint & Outcome |
| Midostaurin + Chemo | Newly Diagnosed FLT3+ AML | RATIFY (Phase III) | Overall Survival (OS): Significant improvement in OS vs. placebo + chemo. 4-year OS was 51.4% vs. 44.3%.[31] |
| Gilteritinib | Relapsed/Refractory FLT3+ AML | ADMIRAL (Phase III) | Overall Survival (OS): Median OS of 9.3 months vs. 5.6 months for salvage chemotherapy.[32] |
| Quizartinib + Chemo | Newly Diagnosed FLT3-ITD+ AML | QuANTUM-First (Phase III) | Overall Survival (OS): Median OS was 31.9 months vs. 15.1 months for placebo + chemo.[1] |
| Standard Chemo (7+3) | Newly Diagnosed AML | Various | Complete Remission (CR): Achieves CR in 52% to 72% of patients.[33] |
Part 3: Safety and Tolerability
The safety profiles of the approved FLT3 inhibitors are well-characterized from extensive clinical trials.
-
Midostaurin: Common adverse events include febrile neutropenia, nausea, vomiting, mucositis, and headache. It is generally considered to have a manageable safety profile when co-administered with chemotherapy.
-
Gilteritinib: Key adverse events include elevated liver enzymes (transaminitis), myelosuppression, and differentiation syndrome.[11] QTc prolongation is also a potential side effect.[11]
-
Quizartinib: A significant safety concern is QTc prolongation, which requires careful cardiac monitoring. Other common side effects include nausea, headache, and myelosuppression.
-
Standard Chemotherapy (7+3): This regimen is associated with significant toxicity, including profound myelosuppression leading to high risks of infection and bleeding, mucositis, nausea, vomiting, and hair loss.
The safety profile of the investigational pyrazole carboxamides in humans is still being established. Preclinical acute toxicity studies in mice showed FN-1501 to be safer than another kinase inhibitor, AT7519.[11] The first-in-human study of FN-1501 will provide crucial data on its safety and tolerability in patients.[23]
Part 4: Key Experimental Protocols
The development and comparison of these kinase inhibitors rely on a set of standardized preclinical assays. Understanding these methodologies is crucial for interpreting the data and designing future experiments.
Protocol 1: In Vitro Kinase Inhibition Assay
Objective: To determine the concentration of the inhibitor required to reduce the activity of a specific kinase by 50% (IC50).
Methodology:
-
Reagents and Materials: Recombinant human FLT3 kinase, kinase buffer, ATP, substrate peptide (e.g., a generic tyrosine kinase substrate), test compound (e.g., pyrazole carboxamide derivative), and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure: a. Prepare serial dilutions of the test compound in DMSO. b. In a 96-well plate, add the recombinant FLT3 kinase, the substrate peptide, and the diluted test compound. c. Initiate the kinase reaction by adding ATP. d. Incubate the plate at room temperature for a specified time (e.g., 60 minutes). e. Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent. f. Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. g. Calculate the IC50 value using a non-linear regression curve fit.
Causality: This assay directly measures the biochemical potency of a compound against its purified target kinase, providing a fundamental measure of its on-target activity.
Caption: Workflow for a typical in vitro kinase inhibition assay.
Protocol 2: Cell Viability/Proliferation Assay
Objective: To determine the concentration of the compound that reduces the viability or proliferation of a cancer cell line by 50% (IC50 or GI50).
Methodology:
-
Cell Line: Use a relevant human AML cell line, such as MV4-11 (FLT3-ITD positive).
-
Reagents and Materials: Cell culture medium, fetal bovine serum (FBS), antibiotics, test compound, and a viability detection reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay or MTT).
-
Procedure: a. Seed the MV4-11 cells into a 96-well plate at a predetermined density. b. Allow the cells to attach and grow for 24 hours. c. Add serial dilutions of the test compound to the wells. d. Incubate the plate for a specified period (e.g., 72 hours). e. Add the viability detection reagent according to the manufacturer's instructions. f. Measure the signal (luminescence or absorbance) using a plate reader. g. Normalize the data to untreated control cells and calculate the percentage of viability. h. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50.
Causality: This assay assesses the compound's functional effect on cancer cells, integrating its ability to cross the cell membrane, its on-target potency, and any off-target effects that contribute to cell death or growth inhibition.
Conclusion and Future Directions
The treatment of FLT3-mutated AML has significantly advanced with the introduction of targeted inhibitors like Midostaurin, Gilteritinib, and Quizartinib, which offer substantial improvements over chemotherapy alone.[1][9][14] However, challenges such as acquired resistance, particularly through secondary TKD mutations for Type II inhibitors, remain.[2]
The investigational class of 1H-pyrazole-3-carboxamide derivatives, represented by compounds like FN-1501, presents a promising new therapeutic strategy. Their potential dual inhibition of both FLT3 and CDKs could offer a more comprehensive blockade of cancer cell proliferation and survival pathways. Furthermore, if these compounds prove to be potent Type I inhibitors, they may be effective against a broader range of FLT3 mutations, including those that confer resistance to Type II inhibitors.
Future research should focus on a number of key areas:
-
Clinical Development: The progression of compounds like FN-1501 through clinical trials is essential to establish their safety and efficacy in patients.[23]
-
Head-to-Head Trials: Ultimately, randomized clinical trials comparing these novel pyrazole carboxamides directly against the current standards of care will be necessary to determine their place in the AML treatment algorithm.
-
Combination Strategies: Exploring combinations of these novel agents with existing therapies, including chemotherapy, other targeted agents (like BCL-2 inhibitors), and immunotherapy, could lead to synergistic effects and further improve patient outcomes.[31][34]
As our understanding of the molecular complexities of AML deepens, the development of next-generation kinase inhibitors like the 1H-pyrazole-3-carboxamide class will be crucial in the ongoing effort to improve survival and quality of life for patients with this aggressive disease.
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A Comparative Guide to Confirming the Binding Site of Novel Bioactive Molecules: A Case Study Approach with 4-Amino-N,N,1-trimethyl-1H-pyrazole-3-carboxamide
For researchers in the vanguard of drug discovery, the identification of a novel bioactive compound such as 4-Amino-N,N,1-trimethyl-1H-pyrazole-3-carboxamide marks a critical first step. However, the true journey begins with the elucidation of its mechanism of action, a process fundamentally anchored to confirming its direct molecular target and specific binding site. The pyrazole-carboxamide scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, from kinase inhibition to antifungal action, by engaging diverse biological targets.[1][2][3][4][5] This guide provides a comprehensive comparison of modern experimental and computational methodologies to definitively identify and validate the binding site of a novel compound, using the aforementioned pyrazole-carboxamide as a representative challenge.
Our approach is not a rigid protocol but a strategic framework. We will explore the causality behind experimental choices, emphasizing the integration of orthogonal techniques to build a self-validating and irrefutable body of evidence for a compound's binding site.
The Investigator's Funnel: A Logic-Driven Workflow for Binding Site Confirmation
The process of confirming a binding site can be visualized as a funnel, starting with broad, often computational, predictions and progressively narrowing down to high-resolution structural determination. Each stage provides a higher level of confidence and more granular detail.
Figure 1: A logical workflow for target and binding site confirmation, moving from broad initial screens to high-resolution structural detail.
Part 1: Computational Approaches - The In Silico Starting Point
Before embarking on resource-intensive experimental work, computational methods provide a powerful and economical means to generate initial hypotheses about potential binding sites.[6][7] These approaches can be broadly categorized into sequence-based and structure-based methods.
-
Structure-Based Methods: If the 3D structure of a putative target protein is known, ligand docking simulations can predict the preferred binding orientation and affinity of a compound within known or predicted binding pockets.[8] Algorithms like AutoDock or Glide use scoring functions to estimate the binding energy for numerous poses of the ligand across the protein's surface.
-
Sequence-Based Methods: When a protein's structure is not available, its amino acid sequence can be compared against databases of proteins with known binding sites to infer potential interaction regions.[7][9]
Part 2: Experimental Validation - A Multi-pronged Approach
Biophysical Techniques for Direct Binding and Affinity
These methods confirm a direct physical interaction between the compound and its target and quantify the binding affinity.
| Technique | Principle | Data Generated | Advantages | Disadvantages |
| Surface Plasmon Resonance (SPR) | Measures changes in the refractive index at a sensor surface as the compound flows over an immobilized target protein. | Real-time binding kinetics (Kon, Koff), and binding affinity (KD). | Label-free, real-time data, requires relatively small amounts of protein. | Requires immobilization of the target, which can affect its conformation. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding of the compound to the target protein in solution. | Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding. | Label-free, in-solution measurement, provides a complete thermodynamic profile. | Requires large amounts of pure protein and compound, sensitive to buffer composition. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Monitors changes in the chemical environment of atoms in the protein or the ligand upon binding.[11] | Identifies binding interface residues (Chemical Shift Perturbation), and can provide structural information.[12] | Provides site-specific information, can be used for fragment screening.[12] | Requires large quantities of isotopically labeled protein, limited to smaller proteins. |
Detailed Protocol: Surface Plasmon Resonance (SPR)
Objective: To determine the binding kinetics and affinity of 4-Amino-N,N,1-trimethyl-1H-pyrazole-3-carboxamide to its putative target protein.
Methodology:
-
Immobilization of the Target: The purified target protein is covalently attached to the surface of a sensor chip. A control channel without the protein is used for reference subtraction.
-
Analyte Injection: A series of increasing concentrations of the pyrazole-carboxamide compound are injected over the sensor surface.
-
Data Acquisition: The change in the refractive index, proportional to the mass bound to the surface, is measured in real-time to generate sensorgrams.
-
Data Analysis: The association (kon) and dissociation (koff) rate constants are determined by fitting the sensorgram data to a binding model. The equilibrium dissociation constant (KD) is calculated as koff/kon.
High-Resolution Structural Techniques
These methods provide atomic-level detail of the binding interaction, revealing the precise orientation of the compound and the specific amino acid residues involved.
| Technique | Principle | Data Generated | Advantages | Disadvantages |
| X-ray Crystallography | X-ray diffraction of a co-crystal of the protein-ligand complex.[11] | A high-resolution 3D structure of the binding site with the ligand bound. | Provides unambiguous, high-resolution structural data.[12] | Requires the protein to crystallize, which can be a significant bottleneck. |
| Cryogenic Electron Microscopy (Cryo-EM) | Electron microscopy of flash-frozen protein-ligand complexes. | A 3D density map of the complex, which can often resolve the ligand in its binding site. | Applicable to large proteins and complexes that are difficult to crystallize.[12] | Resolution may not always be sufficient to precisely orient small molecules. |
Detailed Protocol: X-ray Crystallography
Objective: To obtain a high-resolution 3D structure of the 4-Amino-N,N,1-trimethyl-1H-pyrazole-3-carboxamide bound to its target.
Methodology:
-
Co-crystallization: The purified target protein is incubated with an excess of the pyrazole-carboxamide compound, and crystallization conditions are screened.
-
X-ray Diffraction: A suitable crystal is exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is collected.
-
Structure Solution and Refinement: The diffraction data is processed to generate an electron density map. The protein and ligand structures are built into this map and refined to yield the final atomic model.
Figure 2: A simplified workflow for determining a protein-ligand co-crystal structure.
Functional Validation: Site-Directed Mutagenesis
Once high-resolution structural data suggests key interacting residues, site-directed mutagenesis is the gold standard for confirming their functional importance.
Objective: To validate the functional role of specific amino acid residues in the binding of 4-Amino-N,N,1-trimethyl-1H-pyrazole-3-carboxamide.
Methodology:
-
Mutant Generation: The gene encoding the target protein is mutated to change one or more of the putative binding site residues (e.g., to an alanine or a residue with different properties).
-
Protein Expression and Purification: The mutant protein is expressed and purified.
-
Binding Affinity Measurement: The binding affinity of the pyrazole-carboxamide compound to the mutant protein is measured using a technique like SPR or ITC.
-
Data Interpretation: A significant decrease or complete loss of binding affinity for the mutant protein compared to the wild-type protein confirms the critical role of the mutated residue in the binding interaction.[13]
Conclusion
Confirming the binding site of a novel compound like 4-Amino-N,N,1-trimethyl-1H-pyrazole-3-carboxamide is a multifaceted process that demands a strategic and evidence-based approach. It begins with the broad strokes of computational prediction and is progressively refined through biophysical measurements of affinity and kinetics. The ultimate confirmation lies in the high-resolution detail provided by structural biology techniques, which must then be validated through functional assays such as site-directed mutagenesis. By judiciously selecting and integrating these methodologies, researchers can build an unassailable case for a compound's binding site, paving the way for rational drug design and a deeper understanding of its biological function.
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A Comparative Guide to the Preclinical Evaluation of Novel 4-Amino-N,N,1-trimethyl-1H-pyrazole-3-carboxamide Derivatives
This guide provides a comprehensive framework for the preclinical evaluation of novel derivatives based on the 4-Amino-N,N,1-trimethyl-1H-pyrazole-3-carboxamide scaffold. Rather than a rigid protocol, this document serves as a strategic comparison, offering insights into experimental design and data interpretation. We will navigate the path from initial synthesis to lead candidate selection, drawing comparisons with established classes of pyrazole carboxamide compounds to contextualize potential outcomes and guide decision-making for researchers, scientists, and drug development professionals.
The pyrazole ring is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds with applications ranging from anticancer and antimicrobial to anti-inflammatory and agrochemical agents.[1][2] Derivatives of pyrazole carboxamide, in particular, have shown a remarkable diversity of biological activities, including potent inhibition of kinases like FLT3 in acute myeloid leukemia (AML) and direct interaction with DNA.[3][4] This guide will therefore use these known activities as benchmarks for comparison, illustrating how to characterize a novel chemical series and identify its therapeutic potential.
Part 1: Synthesis and Library Development
The foundation of any preclinical evaluation is a well-characterized library of chemical compounds. The 4-amino group on the pyrazole ring is a prime handle for synthetic diversification, allowing for the creation of a library of novel derivatives.
Rationale for Synthetic Strategy
The most direct method for creating a diverse library from the 4-amino-N,N,1-trimethyl-1H-pyrazole-3-carboxamide core is through N-acylation or other N-functionalization reactions. This approach allows for the systematic modification of the molecule's properties by introducing a variety of substituents, which can modulate potency, selectivity, and pharmacokinetic (PK) properties. A common and reliable method is the reaction of the primary amine with various acid chlorides or activated carboxylic acids.[1]
General Synthetic Protocol: N-Acylation
-
Solubilization: Dissolve 1.0 equivalent of 4-Amino-N,N,1-trimethyl-1H-pyrazole-3-carboxamide (CAS 1201935-77-4) and 1.2 equivalents of a base (e.g., triethylamine) in an anhydrous aprotic solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen).[1]
-
Acylation: Slowly add a solution of 1.1 equivalents of the desired substituted aromatic or aliphatic acid chloride in the same solvent to the stirred reaction mixture at 0°C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup and Purification: Upon completion, wash the reaction mixture with water. Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product via column chromatography or recrystallization to yield the final N-acylated derivative.
-
Characterization: Confirm the structure of each synthesized derivative using IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry to ensure purity and structural integrity.[1][5]
Caption: General workflow for the synthesis and characterization of the derivative library.
Part 2: In Vitro Evaluation Cascade
In vitro assays are the cornerstone of early-stage drug discovery, providing a cost-effective and high-throughput method to screen for biological activity, assess preliminary safety, and understand structure-activity relationships (SAR).[6][7] This stage acts as a critical filter to select the most promising compounds for further, more resource-intensive in vivo testing.
Caption: A cascading workflow for in vitro evaluation, from initial screening to lead identification.
Primary Activity Screening
Given the known activities of pyrazole carboxamides, a logical starting point is to screen the new derivatives against panels for anticancer and antimicrobial activity.
-
Anticancer Screening: Many pyrazole derivatives exhibit antiproliferative effects.[2][3] A standard initial screen is the MTT assay, which measures cell viability.[8]
-
Antimicrobial Screening: The pyrazole scaffold is also common in antimicrobial agents.[5] The broth microdilution assay is a standard method to determine the Minimum Inhibitory Concentration (MIC).[8]
Detailed Protocol: MTT Cell Proliferation Assay
-
Cell Seeding: Seed human cancer cells (e.g., MV4-11 for AML, reflecting known pyrazole targets[4]) into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds and a positive control (e.g., a known FLT3 inhibitor). Add the compounds to the wells and incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan.[8]
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at ~570 nm using a microplate reader.
-
Analysis: Calculate the cell viability as a percentage relative to untreated control cells. Plot the viability against compound concentration to determine the IC₅₀ (the concentration that inhibits 50% of cell growth).
In Vitro ADMET Profiling
Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial to minimize the risk of late-stage drug development failures.[9] Computational tools can predict some of these properties, but experimental validation is key.[9][10]
Key In Vitro ADMET Assays:
-
Aqueous Solubility: Determines how well a compound dissolves, which impacts absorption.
-
Cell Permeability (e.g., PAMPA): Assesses a compound's ability to cross cell membranes, predicting intestinal absorption.
-
Metabolic Stability (e.g., Liver Microsome Assay): Measures how quickly a compound is broken down by metabolic enzymes, indicating its potential half-life in the body.
-
Plasma Protein Binding: Determines the extent to which a compound binds to proteins in the blood, as only the unbound fraction is typically active.
-
Cytotoxicity in Non-Cancerous Cells: Assesses general toxicity using a normal cell line (e.g., HEK293) to establish a therapeutic window.
Data Comparison Table: In Vitro Profiling
| Compound | Primary Target Activity (IC₅₀, nM) | Metabolic Stability (t½, min) | Aqueous Solubility (µM) | Cytotoxicity (HEK293, IC₅₀, µM) |
| Derivative A | 15 | >60 | 50 | >100 |
| Derivative B | 250 | 25 | 120 | 85 |
| Derivative C | 5 | 10 | 5 | 15 |
| Benchmark (e.g., FN-1501) [4] | 2.3 | 45 | 25 | >50 |
This table presents hypothetical data to illustrate how new derivatives would be compared against a known benchmark compound from the literature.
Part 3: In Vivo Preclinical Evaluation
Compounds that demonstrate promising potency, selectivity, and in vitro ADMET properties are advanced to in vivo studies. These experiments in living organisms are essential for understanding the compound's real-world behavior, including its pharmacokinetic profile and efficacy in a disease model.[11][12]
Caption: The sequential framework for in vivo preclinical studies.
Pharmacokinetics (PK) Studies
PK studies measure what the body does to the drug.[13] A typical study involves administering the compound to rodents (e.g., rats) and measuring its concentration in blood plasma over time.[14] This data is used to determine key parameters that inform dosing for efficacy and toxicology studies.
Key PK Parameters:
-
Clearance (CL): The rate at which the drug is removed from the body.
-
Volume of Distribution (Vd): The extent to which a drug distributes into tissues.
-
Half-life (t½): The time it takes for the drug concentration to decrease by half.
-
Bioavailability (%F): The fraction of the administered dose that reaches systemic circulation.
Efficacy (Pharmacodynamics - PD) Studies
Efficacy or Pharmacodynamic (PD) studies assess what the drug does to the body in the context of a disease.[15] The choice of the in vivo model is dictated by the findings from the in vitro activity screening.
Example Protocol: Xenograft Model for Anticancer Efficacy
If a derivative shows potent in vitro activity against a cancer cell line, a xenograft model is a standard choice for evaluating in vivo efficacy.[16][17]
-
Model Establishment: Implant human tumor cells (e.g., MV4-11) subcutaneously into immunocompromised mice.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Dosing: Randomize mice into vehicle control and treatment groups. Administer the test compound at a dose and schedule determined by the PK data.
-
Monitoring: Monitor tumor volume, body weight (as a measure of toxicity), and clinical signs of distress regularly.
-
Endpoint: At the end of the study, euthanize the animals and excise the tumors for weight measurement and further biomarker analysis.
-
Analysis: Compare the tumor growth inhibition in the treated groups to the vehicle control group to determine efficacy.
Safety Pharmacology and Toxicology
Before any drug can be tested in humans, its safety must be rigorously evaluated in preclinical studies.[18][19] Safety pharmacology assesses the drug's effects on vital organ systems, while toxicology studies identify potential adverse effects.[15][20]
Core Safety Assessments:
-
Cardiovascular System: Evaluation of effects on blood pressure, heart rate, and ECG in a suitable animal model.[20]
-
Central Nervous System (CNS): Assessment of behavioral, motor, and autonomic functions.[20]
-
Respiratory System: Measurement of respiratory rate and function.
-
Toxicology: Dose range-finding studies to determine the maximum tolerated dose (MTD), followed by repeated-dose toxicity studies (e.g., 28 days) to identify target organs of toxicity.[15][19]
Data Comparison Table: In Vivo Profiling
| Compound | Route | Bioavailability (%F) | Half-life (t½, h) | Efficacy (% TGI*) | Key Safety Finding |
| Derivative A | Oral | 45 | 8 | 85% @ 30 mpk | No adverse effects at 3x efficacy dose |
| Benchmark | Oral | 30 | 6 | 90% @ 25 mpk | Mild, transient weight loss |
*TGI: Tumor Growth Inhibition; mpk: mg/kg. This table presents hypothetical data.
Part 4: Integrated Analysis and Candidate Selection
The final step in the preclinical evaluation is to integrate all data to select a single lead candidate for Investigational New Drug (IND)-enabling studies. This decision requires a multi-parameter analysis, balancing potency, selectivity, ADMET properties, and safety.
Caption: A flowchart illustrating the key decision points for selecting a preclinical candidate.
A successful preclinical candidate from the 4-Amino-N,N,1-trimethyl-1H-pyrazole-3-carboxamide series would ideally exhibit nanomolar potency against its target, a pharmacokinetic profile suitable for the intended dosing regimen (e.g., oral bioavailability and a moderate half-life), significant efficacy in a relevant disease model, and a wide safety margin between the effective dose and the dose that causes toxicity. By comparing these integrated data points against those of established pyrazole carboxamides, researchers can confidently select a derivative with a high probability of success in clinical development.
References
- Imavita. (n.d.). Preclinical in vivo CRO for advanced models of pathologies and imaging.
- Leawko, L. (2024, April 12). Advancements in In Vitro and In Vivo Models for Preclinical Drug Development. IT Medical Team.
- ScienceOpen. (2024, November 10). Predicting pharmacokinetic profile of small molecule drugs based on chemical structure using machine learning.
- Danaher Life Sciences. (n.d.). Assay Development in Drug Discovery.
- PubMed. (2024, May 15). Machine learning framework to predict pharmacokinetic profile of small molecule drugs based on chemical structure.
- ACS Publications. (2024, February 9). Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. Journal of Agricultural and Food Chemistry.
- LIDE Biotech. (n.d.). In Vivo Preclinical Oncology PDX Models and Studies.
- Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole.
- (2026, February 21). An Introduction to Safety Pharmacology: Assessing Drug Risks and Protecting Patient Safety.
- Guo, S. (2022, May 1). Using a Modeling Approach to Preclinical Studies. BioPharm International.
- RoukenBio. (2025, January 24). Introducing the in vitro models driving drug development.
- Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (n.d.). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. PMC.
- ResearchGate. (2024, April 9). Machine learning framework to predict pharmacokinetic profile of small molecule drugs based on chemical structure.
- AXXAM. (n.d.). In Vitro Assays | For successful drug discovery programs.
- PMC. (n.d.). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate.
- QIMA Life Sciences. (2023, February 28). In Vitro Pharmacology - Drug Discovery & Development.
- Crown Bioscience. (n.d.). In Vivo Model Systems.
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- Taylor & Francis Online. (2019, December 26). Synthesis, characterization, and biological studies of some novel pyrazole carboxamide, pyridazine and thienopyridazine derivatives.
- Mantell Associates. (n.d.). Small Molecules and their Impact in Drug Discovery.
- (2025, August 25). Preclinical Research in Drug Development: From Toxicology to Translational Insights.
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- Journal of Applied Pharmaceutical Science. (2023, April 8). Antimicrobial and antitubercular activity of novel pyrazole-4-carboxamide derivatives: Synthesis and characterization.
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- Pharma Models. (2014, May 28). The Importance of Toxicology Research in Preclinical Studies.
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- PubMed. (2019, November 15). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1 H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML).
- (n.d.). 194 recent advances in the synthesis of new pyrazole derivatives.
- PubChem. (n.d.). 4-amino-n,n,1-trimethyl-1h-pyrazole-3-carboxamide hydrochloride.
- ResearchGate. (2025, August 9). Synthesis, Docking and Evaluation of Novel Pyrazole Carboxamide Derivatives as Multifunctional Anti-Alzheimer's Agents.
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Safety Operating Guide
Personal protective equipment for handling 4-Amino-N,N,1-trimethyl-1H-pyrazole-3-carboxamide
Topic: CAS: 1201935-77-4
Part 1: Executive Safety Summary (At-a-Glance)
Operational Status: PROVISIONAL OEB 3 (Hazard Band C) Rationale: While specific toxicological data for 4-Amino-N,N,1-trimethyl-1H-pyrazole-3-carboxamide is limited, structural analogs (amino-pyrazole carboxamides) exhibit significant skin/eye irritation and respiratory sensitization potential. In the absence of definitive LD50/LC50 data, the Precautionary Principle mandates handling this substance as a Potent Pharmacophore Intermediate [1, 2].
| Parameter | Critical Specification |
| Physical State | Solid Powder (High dust generation potential) |
| Primary Hazards | H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1][2][3] Irrit.) [3] |
| Containment Level | OEB 3 (Control Range: 10 – 100 µg/m³) |
| Engineering Control | Certified Chemical Fume Hood (Face velocity: 0.3–0.5 m/s) |
| Min. PPE Profile | Double Nitrile Gloves, Wrap-around Goggles, Lab Coat (Tyvek sleeves rec.) |
Part 2: Technical Hazard Analysis & Risk Stratification
Causality of Hazards:
The amino-pyrazole moiety is a privileged scaffold in kinase inhibitor development (e.g., JAK inhibitors). These structures are designed to interact with biological enzymes, implying inherent biological activity. The primary amine (
Self-Validating Risk Assessment: Before handling, verify the integrity of your safety system using the "3-Point Check" :
-
Airflow: Is the fume hood flow monitor reading within the safe zone (100 fpm / 0.5 m/s)?
-
Barrier: Are gloves rated for organic amine resistance (Nitrile > 5 mil)?
-
Path: Is the transport path from balance to reactor clear of obstructions?
Part 3: PPE & Engineering Controls Matrix
This matrix is designed to provide overlapping layers of protection (redundancy).
| Protection Layer | Equipment Specification | Operational Logic (Why?) |
| Respiratory | Engineering Control First: Handling must occur inside a fume hood. Backup: N95 or P100 Half-mask (if outside hood). | The solid powder form generates invisible aerosols during weighing. Inhalation is the fastest route to systemic toxicity for this class of compounds. |
| Dermal (Hands) | Double Gloving Protocol: Inner: Nitrile (4 mil) Outer: Nitrile (Extended Cuff, >5 mil) | Pyrazoles can permeate standard latex. Double gloving creates a "breakthrough buffer," allowing time to doff the outer glove upon contamination without skin contact. |
| Ocular | Chemical Splash Goggles (ANSI Z87.1+) Note: Safety glasses are insufficient for powders. | Fine powders drift around standard glasses. Goggles seal the orbital area against dust ingress and accidental splashes during solubilization. |
| Body | Lab Coat (Buttoned) + Tyvek Sleeve Covers | The wrist gap between glove and coat is the #1 exposure point. Sleeve covers bridge this gap. |
Part 4: Operational Protocols (Step-by-Step)
Workflow 1: Safe Weighing & Solubilization
Objective: Transfer solid to solution with zero airborne release.
1. Preparation:
-
Place an analytical balance inside the fume hood or a powder containment enclosure.
-
Pre-weigh the solvent (e.g., DMSO, Methanol) in a tared vial before adding the solid to minimize open handling time.
-
Static Control: Use an ionizing bar or anti-static gun on the spatula and vial. Pyrazole powders are often static-prone and will "jump" or disperse.
2. The Transfer (The "Sandwich" Method):
-
Step A: Tare the receiving vial.
-
Step B: Transfer solid using a micro-spatula. Do not pour.
-
Step C: Immediately cap the vial.
-
Step D: Wipe the exterior of the vial with a damp Kimwipe (solvent-soaked) before removing it from the balance area. This removes invisible dust residue.
3. Solubilization:
-
Add solvent via syringe through a septum (if possible) or strictly within the hood.
-
Vortex inside the hood.
Visualization: Operational Logic Flow
Figure 1: Safe handling workflow ensuring containment of potent solids.
Part 5: Emergency Response & Disposal
Spill Response Logic (Dry vs. Wet)
-
Dry Spill (Powder): DO NOT SWEEP. Sweeping generates aerosols.
-
Cover spill with wet paper towels (dampened with water/surfactant) to suppress dust.
-
Scoop up the wet slurry into a hazardous waste bag.
-
Clean area with 10% bleach solution (oxidizes the amine), followed by water.
-
-
Wet Spill (Solution):
-
Absorb with vermiculite or chem-pads.
-
Place in a sealed bag.
-
Disposal Plan
-
Waste Stream: Halogen-free Organic Waste (High Nitrogen Content).
-
Labeling: Must be clearly labeled "Contains Pyrazole Derivative – Potential Irritant/Sensitizer."
-
Container: HDPE or Glass (Avoid metal containers if acidic byproducts are present).
References
-
National Institute for Occupational Safety and Health (NIOSH). (2019). The NIOSH Occupational Exposure Banding Process for Chemical Risk Management. [Link]
-
SafeWork Australia. (2020). Guidance on the Interpretation of Workplace Exposure Standards for Airborne Contaminants. [Link]
-
European Chemicals Agency (ECHA). (2023). C&L Inventory: Pyrazole Derivatives Hazard Classification. [Link]
-
Naumann, B. D., et al. (1996).[4] Performance-based exposure control limits for pharmaceutical active ingredients. American Industrial Hygiene Association Journal. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
